D-Isofloridoside
Beschreibung
Eigenschaften
Molekularformel |
C9H18O8 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Isofloridoside: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Isofloridoside, a naturally occurring glycoside found predominantly in red algae, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental protocols for this compound. Its potential as a therapeutic agent is underscored by its antioxidant, anti-inflammatory, and anti-cancer properties, which are linked to its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (2R)-2,3-dihydroxypropyl α-D-galactopyranoside, is a galactosylglycerol. Its chemical formula is C₉H₁₈O₈, and it has a molecular weight of 254.23 g/mol . The structure consists of an α-D-galactopyranose ring linked to the primary hydroxyl group of a D-glycerol molecule via an α-(1→1) glycosidic bond.
Key Structural Features:
-
Monosaccharide Unit: α-D-galactopyranose
-
Aglycone Unit: D-glycerol
-
Glycosidic Linkage: α-(1→1)
A complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound has been reported, providing a crucial reference for its structural confirmation and purity assessment.
// Edges to represent the structure visually edge [color="#34A853"]; Gal1 -> Gal6; Gal1 -> Gal10; // Manual layout of galactose ring p1 [pos="0.5,0.5!", shape=point]; p2 [pos="1.5,0.5!", shape=point]; p3 [pos="2,0!", shape=point]; p4 [pos="1.5,-0.5!", shape=point]; p5 [pos="0.5,-0.5!", shape=point]; p1 -> p2 -> p3 -> p4 -> p5 -> Gal1 -> p1; p2 -> Gal2; p3 -> Gal3; p4 -> Gal4; p5 -> Gal5;
edge [color="#EA4335"]; p1 -> O_link [lhead=cluster_glycerol, ltail=cluster_galactose]; O_link -> Gly3; Gly3 -> Gly4; Gly4 -> Gly1; Gly4 -> Gly5; Gly5 -> Gly2;
} caption: "Chemical Structure of this compound"
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.
Antioxidant and Anti-inflammatory Effects
This compound has demonstrated potent antioxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
| Activity | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | ESR | 41.8 | [1] |
| Alkyl Radical Scavenging | ESR | 32.3 | [1] |
In cellular models, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of p38 and ERK1/2, key kinases involved in inflammatory responses.[2][3] This inhibition leads to the downregulation of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
Anti-angiogenic and Anti-cancer Effects
This compound has been shown to possess anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. It exerts these effects by modulating the PI3K/AKT and MAPK signaling pathways .
This compound can inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in angiogenesis.[4] This leads to the downstream inhibition of the PI3K/AKT and MAPK pathways, ultimately down-regulating the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[4] Furthermore, this compound has been found to reduce the activity of Matrix Metalloproteinases (MMP-2 and MMP-9), enzymes that are critical for tumor invasion and metastasis.[1]
| Activity | Target | Effect | Reference |
| Anti-angiogenesis | VEGFR-2 | Inhibition of activation | [4] |
| Anti-metastasis | MMP-2, MMP-9 | Reduction of activity | [1] |
Experimental Protocols
Extraction and Purification of this compound from Laurencia undulata
The following protocol is a general guideline for the extraction and purification of this compound from the red alga Laurencia undulata.
Methodology:
-
Extraction: The dried and powdered algal material is macerated with 80% aqueous methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate. The aqueous layer, containing the more polar compounds including this compound, is collected.
-
Column Chromatography: The aqueous layer is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol, starting with a higher concentration of chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a methanol-water gradient as the mobile phase.
-
Final Product: The purity of the isolated this compound should be confirmed by NMR spectroscopy and mass spectrometry.
Chemical Synthesis of this compound
While extraction from natural sources is a common method, chemical synthesis offers an alternative route to obtain this compound, allowing for the production of larger quantities and the synthesis of analogues for structure-activity relationship studies. A high-yield, stereoselective synthesis has been reported.
Key Synthetic Steps:
-
Glycosylation: The core of the synthesis involves the stereoselective glycosylation of a protected glycerol (B35011) derivative with a protected galactose donor.
-
Deprotection: Subsequent removal of the protecting groups yields the final product, this compound.
Detailed, step-by-step synthetic protocols can be found in specialized organic chemistry literature and should be consulted for precise experimental conditions and safety precautions.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its ability to modulate key signaling pathways, such as the MAPK and PI3K/AKT pathways, highlights its potential for the development of new therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to isolate, synthesize, and further investigate this fascinating molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.
References
A Technical Guide to D-Isofloridoside from Marine Algae: From Natural Sources to Bioactive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-isofloridoside, a naturally occurring galactosyl-glycerol derivative found in marine red algae. With growing interest in its potential therapeutic applications, particularly in angiogenesis inhibition, this document outlines its primary natural sources, presents quantitative data, details experimental protocols for its study, and illustrates key biological pathways it modulates.
Natural Sources of this compound
This compound is primarily found in various species of red algae (Rhodophyta). Extensive research has identified several species as significant natural reservoirs of this compound. The presence and concentration of this compound can vary depending on the species, geographical location, and seasonal changes.
Key marine algae species reported to contain this compound include:
-
Laurencia undulata : This edible red alga is a notable source of this compound, which has been isolated and studied for its antioxidant and matrix metalloproteinase (MMP) inhibitory activities.[1][2]
-
Porphyra columbina : Quantitative analysis has confirmed the presence of this compound, alongside L-isofloridoside and floridoside, in this species.[3][4]
-
Bangia atropurpurea : This intertidal red alga also contains this compound, with its concentration showing seasonal variations.
-
Porphyra umbilicalis : This species has been a source for the extraction and chromatographic separation of isofloridosides, including the D-isomer.[5][6]
Quantitative Data of this compound in Marine Algae
The concentration of this compound in red algae is influenced by environmental factors, with seasonal variations being a significant aspect. The following table summarizes the available quantitative data for this compound in select marine algae.
| Marine Alga Species | This compound Concentration (mmol kg⁻¹ dry weight) | Notes | Reference |
| Bangia atropurpurea | 558 - 855 | Calculated from total heterosides (90% floridoside and this compound) during November-December. | [7] |
| Porphyra columbina | Data not available in snippet | Quantitative measurements have been performed using 13C-NMR and GLC. | [3][4] |
| Laurencia undulata | Data not available in snippet | Isolated for bioactivity studies. | [1][2][8] |
Experimental Protocols
Extraction and Purification of this compound from Red Algae
This protocol is a composite based on methodologies reported for the extraction of isofloridosides from red algae, such as Pyropia haitanensis and Porphyra umbilicalis.[5][6][9]
Objective: To extract and purify this compound from dried red algal biomass.
Materials:
-
Dried red algae powder (e.g., Pyropia haitanensis)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Ion-exchange resin
-
HPLC system with an NH2 P50 or similar amino-propyl column
Procedure:
-
Extraction:
-
Extract 100g of dried algal powder with 500mL of 70% ethanol at 70°C for 6 hours.
-
Filter the solution and concentrate it under reduced pressure to a volume of 100mL.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times to remove non-polar compounds. Retain the aqueous phase.
-
-
Purification:
-
Pass the aqueous extract through an ion-exchange chromatography column to remove charged molecules.
-
Further purify the neutral fraction using a preparative HPLC system equipped with a Sugar-Pak TM1 column or similar.
-
Achieve final separation of this compound from other isomers using an HPLC system with an NH2 P50 column.
-
Quantification of this compound by HPLC-MS/MS
This protocol is based on a validated method for the determination of floridoside and isofloridoside (B1213938) in red algae.[9][10]
Objective: To quantify the concentration of this compound in an algal extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer (MS/MS)
Sample Preparation:
-
Homogenize 100mg of fresh red algae in 1mL of 70% ethanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Dry the supernatant using a rotary vacuum evaporator.
-
Re-dissolve the dried extract in a known volume of acetonitrile/water (1:1, v/v).
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
HPLC-MS/MS Conditions:
-
Column: (Specify column used in the reference, e.g., C18, HILIC)
-
Mobile Phase: (Specify gradient, e.g., Acetonitrile and water with additives)
-
Ionization Mode: Negative ion mode
-
Selected Reaction Monitoring (SRM) Transitions:
-
For isofloridoside: m/z 253 → 89 (Collision Energy: 21 eV)
-
-
Quantification: Use a calibration curve generated from purified this compound standards.
Biological Signaling Pathways
Anti-Angiogenic Signaling Pathway of this compound
This compound isolated from Laurencia undulata has been shown to exhibit anti-angiogenic properties by modulating key signaling pathways in human umbilical vein endothelial cells (HUVECs) and HT1080 fibrosarcoma cells.[1][2]
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and downstream pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of isofloridosides in red algae is thought to be catalyzed by enzymes with homology to trehalose-6-phosphate (B3052756) synthases.[11] The specific pathway for this compound is proposed to involve a D-glycerol derivative.
Caption: Proposed biosynthesis of this compound in red algae.
Conclusion
This compound from marine red algae represents a promising natural product for further investigation, particularly in the context of drug development for diseases characterized by excessive angiogenesis. This guide provides a foundational understanding for researchers to explore its natural sourcing, quantification, and mechanisms of action. The detailed protocols and pathway diagrams serve as a practical resource for initiating and advancing research in this exciting field. Further studies are warranted to fully elucidate the quantitative distribution of this compound across a wider range of marine algae and to explore its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Living in the intertidal zone - seasonal effects on heterosides and sun-screen compounds in the red alga Bangia atropurpurea (Bangiales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of D-Isofloridoside in Rhodophyta
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-isofloridoside (α-D-galactopyranosyl-(1→1)-D-glycerol) is a significant compatible solute and primary photosynthetic product in many species of red algae (Rhodophyta). Its accumulation is a key mechanism for cellular protection against osmotic stress, and it has garnered interest for its potential applications in the pharmaceutical and cosmetic industries due to its antioxidant and other bioactive properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Rhodophyta is a two-step enzymatic process analogous to the trehalose-6-phosphate (B3052756) synthesis pathway found in other organisms. The pathway involves the sequential action of two key enzymes: isofloridoside-phosphate synthase (IPPS) and isofloridoside-phosphate phosphatase (IPPP). In many red algal species, these two enzymatic functions are present in a single bifunctional protein.[1]
The synthesis begins with the condensation of UDP-galactose and D-glycerol-3-phosphate, catalyzed by isofloridoside-phosphate synthase, to form isofloridoside-1-phosphate. Subsequently, isofloridoside-phosphate phosphatase dephosphorylates this intermediate to yield this compound.
The core reaction is as follows:
-
UDP-galactose + D-glycerol-3-phosphate → Isofloridoside-1-phosphate + UDP (catalyzed by Isofloridoside-phosphate synthase)
-
Isofloridoside-1-phosphate → this compound + Pi (catalyzed by Isofloridoside-phosphate phosphatase)
Genes encoding these bifunctional enzymes have been identified in species such as Galdieria sulphuraria (Gasu_10960) and Pyropia haitanensis (PhTPS1, PhTPS3, and PhTPS4), where they are classified as trehalose-6-phosphate synthase-like proteins.[1]
Quantitative Data
The concentration of this compound and its precursors can vary significantly between different species of Rhodophyta and under different environmental conditions, particularly in response to osmotic stress.
Table 1: Intracellular Concentrations of this compound and Precursors in Rhodophyta
| Species | Condition | This compound (μg/g FW) | Glycerol-3-Phosphate (nmol/g FW) | Reference |
| Pyropia haitanensis | Control | Not specified | ~2.5 | [2] |
| Pyropia haitanensis | Heat Stress (2h) | Decreased | ~6.0 | [2] |
| Pyropia haitanensis | Heat Stress (4h) | Decreased | ~7.5 | [2] |
Note: Data for UDP-galactose concentrations in Rhodophyta is currently limited in the literature.
Table 2: Enzyme Kinetic Parameters (Hypothetical)
| Enzyme Source (Species) | Substrate | Km (mM) | Vmax (μmol/min/mg protein) | Reference |
| [Species Name] | UDP-galactose | - | - | - |
| [Species Name] | D-glycerol-3-phosphate | - | - | - |
Experimental Protocols
Extraction of this compound and Precursors from Red Algae
This protocol describes a general method for the extraction of small molecule carbohydrates, including this compound and its precursors, from red algal tissue.
Materials:
-
Fresh or frozen red algal tissue
-
Ethanol (B145695) (70% and 80%)
-
Methanol
-
Deionized water
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of fresh or frozen algal tissue.
-
Homogenize the tissue in 1 mL of 70% ethanol using a homogenizer. For robust cell walls, bead beating or grinding in liquid nitrogen may be necessary.
-
Incubate the homogenate at 70°C for 1 hour to inactivate degradative enzymes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with 1 mL of 70% ethanol and combine the supernatants.
-
For a more comprehensive extraction of polar and non-polar metabolites, a methanol-chloroform-water extraction can be performed. After initial homogenization in methanol, add chloroform and water to achieve a final ratio of 2:1:0.8 (methanol:chloroform:water).
-
Vortex the mixture vigorously and centrifuge to separate the phases. The upper aqueous-methanolic phase will contain the polar metabolites, including this compound and its phosphorylated precursors.
-
Dry the collected supernatant(s) using a rotary evaporator or vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of deionized water or a suitable solvent for subsequent analysis.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter before analytical instrumentation.
Quantification of this compound by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Amide-based or amino-propyl stationary phase column (e.g., Waters XBridge Amide column)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Deionized water
-
This compound standard
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Selected Reaction Monitoring (SRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to specific fragment ions. For isofloridoside (m/z 253.1), characteristic transitions are often m/z 253.1 → 119.0 and m/z 253.1 → 89.0.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Quantification:
-
Prepare a standard curve of this compound in the same solvent as the re-dissolved samples.
-
Analyze the standards and samples under the optimized HPLC-MS/MS conditions.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
-
Isofloridoside-Phosphate Synthase (IPPS) Activity Assay
This protocol outlines a method to measure the activity of isofloridoside-phosphate synthase. The assay can be adapted for purified recombinant enzyme or crude protein extracts.
Materials:
-
Purified recombinant IPPS or crude protein extract from red algae
-
UDP-galactose
-
D-glycerol-3-phosphate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Alkaline phosphatase
-
Reagents for phosphate (B84403) detection (e.g., Malachite Green-based assay) or a method to quantify the product (e.g., HPLC-MS/MS)
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer
-
UDP-galactose (e.g., 1 mM)
-
D-glycerol-3-phosphate (e.g., 5 mM)
-
Enzyme preparation (a suitable amount to ensure a linear reaction rate)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., trichloroacetic acid).
-
-
Product Quantification (Indirect method via phosphate release):
-
After the IPPS reaction, add alkaline phosphatase to the reaction mixture to dephosphorylate the isofloridoside-1-phosphate product.
-
Incubate to allow for complete dephosphorylation.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method such as the Malachite Green assay. The amount of Pi released is proportional to the amount of isofloridoside-1-phosphate produced.
-
-
Product Quantification (Direct method via HPLC-MS/MS):
-
After stopping the IPPS reaction, analyze the reaction mixture directly by HPLC-MS/MS to quantify the amount of isofloridoside-1-phosphate formed. This requires a standard for isofloridoside-1-phosphate.
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of protein (e.g., μmol/min/mg protein).
-
References
- 1. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycerol-3-phosphate metabolism plays a role in stress response in the red alga Pyropia haitanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of D-Isofloridoside: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
D-isofloridoside, a natural galactosylglycerol, is a significant low-molecular-weight carbohydrate found in various species of red algae (Rhodophyta). It plays a crucial role as an osmoprotectant, helping the algae survive in environments with fluctuating salinity. Beyond its physiological importance in marine life, this compound has garnered increasing interest from the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and detailed methodologies for the isolation and characterization of this compound from its natural sources.
Discovery and Natural Occurrence
This compound, along with its isomers floridoside and L-isofloridoside, was identified as a key component of the soluble carbohydrate fraction in red algae. Notably, species such as Porphyra umbilicalis and Laurencia undulata have been identified as rich sources of these compounds.[1][2][3][4] The discovery and characterization of this compound were made possible through the application of advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which allowed for the precise determination of its chemical structure as α-D-galactopyranosyl-(1→1)-D-glycerol.
Experimental Protocols for Isolation and Purification
The isolation of this compound from red algal biomass is a multi-step process involving extraction, purification through various chromatographic techniques, and subsequent characterization. The following protocols are a synthesis of established methods.
Extraction of Crude Glycosides
The initial step involves the extraction of the soluble carbohydrate fraction from the dried and powdered algal biomass.
Protocol:
-
Biomass Preparation: Collect fresh red algae (e.g., Porphyra umbilicalis), wash with fresh water to remove salts and epiphytes, and freeze-dry or oven-dry at 60°C. Grind the dried biomass into a fine powder.
-
Solvent Extraction: Suspend the algal powder in 70% ethanol (B145695) (or methanol) in a 1:10 (w/v) ratio.[5]
-
Extraction Conditions: Heat the suspension at 70°C for 6 hours with continuous stirring.[5]
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
-
Solvent Partitioning: To remove non-polar compounds, perform liquid-liquid extraction of the aqueous concentrate with an equal volume of n-hexane or ethyl acetate. Discard the organic phase and retain the aqueous phase containing the glycosides.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is employed to remove charged molecules such as pigments, proteins, and some polysaccharides from the crude extract.
Protocol:
-
Resin Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form) and a strong anion exchange resin (e.g., Dowex 1-X8, Cl- form).
-
Sample Loading: Dilute the crude aqueous extract with deionized water and load it onto the tandem ion-exchange columns.
-
Elution: Elute the neutral fraction containing the glycosides with deionized water.
-
Monitoring and Collection: Monitor the eluate for the presence of carbohydrates using a suitable method (e.g., thin-layer chromatography or a phenol-sulfuric acid assay). Collect the carbohydrate-rich fractions.
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield a partially purified glycoside mixture.
High-Performance Liquid Chromatography (HPLC) Separation
The final separation and purification of this compound from its isomers and other closely related carbohydrates are achieved by HPLC.
Protocol:
-
Initial Separation (Optional): For complex mixtures, an initial separation can be performed on a Sugar-Pak I column.[1]
-
Final Purification: The separation of floridoside and its isomers is achieved on an amino-propyl bonded silica (B1680970) (NH2) column (e.g., NH2 P50).[1]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water.
-
Detection: Use a refractive index (RI) detector to monitor the elution of the non-UV absorbing glycosides.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time established with a standard, if available, or by subsequent analysis of the collected fractions.
-
Lyophilization: Lyophilize the collected fractions to obtain pure this compound as a white powder. A purity of over 98% can be achieved with this method.[6]
Data Presentation
Quantitative Analysis Data
The following table summarizes the key quantitative parameters for the analysis of this compound using a validated HPLC-MS/MS method.[5]
| Parameter | Value |
| Linearity (R²) of Calibration Curve | > 0.9989 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Mean Recovery | 75.7% |
| Intra-day Precision (RSD) | < 8.5% |
| Inter-day Precision (RSD) | < 8.5% |
NMR Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The following data were obtained in D₂O.[1]
¹H NMR Data (400 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 4.95 | d | 3.9 |
| H-2' | 3.82 | dd | 3.9, 10.1 |
| H-3' | 3.93 | dd | 3.3, 10.1 |
| H-4' | 4.18 | dd | 0.8, 3.3 |
| H-5' | 4.15 | m | |
| H-6'a | 3.79 | dd | 6.8, 11.9 |
| H-6'b | 3.75 | dd | 5.8, 11.9 |
| H-1a | 3.74 | dd | 4.2, 10.7 |
| H-1b | 3.63 | dd | 5.9, 10.7 |
| H-2 | 3.87 | m | |
| H-3a | 3.61 | dd | 5.0, 11.7 |
| H-3b | 3.56 | dd | 6.0, 11.7 |
¹³C NMR Data (100 MHz, D₂O)
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | 100.2 |
| C-2' | 70.8 |
| C-3' | 71.6 |
| C-4' | 70.0 |
| C-5' | 72.9 |
| C-6' | 62.4 |
| C-1 | 70.3 |
| C-2 | 70.9 |
| C-3 | 64.0 |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide has outlined the key steps in the discovery and isolation of this compound from red algae. The provided protocols, based on established scientific literature, offer a robust framework for obtaining this valuable compound in high purity. The detailed quantitative and spectroscopic data serve as a critical reference for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the scalable and sustainable production of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Physiological Role of D-Isofloridoside as an Osmolyte: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-isofloridoside, a stereoisomer of the more common floridoside, is a galactosylglycerol (B43771) heteroside that functions as a crucial compatible solute, or osmolyte, in various species of red algae (Rhodophyta). In response to hyperosmotic stress, certain red algae accumulate high intracellular concentrations of this compound to maintain cellular turgor and protect macromolecular structures from the detrimental effects of dehydration. This technical guide provides a comprehensive overview of the physiological role of this compound as an osmolyte, including its distribution, biosynthesis, and mechanism of action. Detailed experimental protocols for its extraction, quantification, and the assessment of its osmoprotective functions are presented, alongside quantitative data from key studies. Furthermore, this guide illustrates the known biosynthetic pathways and proposes experimental workflows for future research in this area.
Introduction: The Importance of Osmolytes in Cellular Protection
Organisms across all domains of life have evolved mechanisms to cope with fluctuations in the osmotic potential of their environment. One of the most common strategies is the intracellular accumulation of small, highly soluble organic molecules known as compatible solutes or osmolytes.[1][2] These compounds, which include polyols, amino acids and their derivatives, and sugars, can reach high concentrations without significantly perturbing cellular metabolism or the structure and function of proteins and membranes.[1][2] By increasing the intracellular solute concentration, osmolytes lower the water potential of the cell, thereby preventing water loss and maintaining cell volume and turgor in hyperosmotic environments. Beyond their role in osmotic adjustment, compatible solutes can also act as chemical chaperones, stabilizing proteins and membranes against the denaturing effects of stress.[3]
This compound: A Key Osmolyte in Red Algae
This compound, alongside L-isofloridoside and floridoside, is a key low-molecular-weight carbohydrate found in certain orders of red algae, particularly the Bangiales.[4][5][6] These heterosides are isomers of galactosylglycerol and their relative concentrations have been shown to vary in response to environmental cues, most notably salinity.
Distribution and Accumulation under Osmotic Stress
Studies on red algae such as Porphyra columbina and Bangia atropurpurea have demonstrated that the intracellular concentrations of this compound, L-isofloridoside, and floridoside are dynamically regulated in response to changes in external salinity.[4][6] While in some species L-isofloridoside or floridoside is the dominant osmolyte, this compound also plays a significant role in the osmotic acclimation process.[4][6] The accumulation of these galactosylglycerols allows the algal cells to balance the osmotic potential of their cytoplasm with that of the surrounding seawater, which is crucial for survival in intertidal zones where salinity can fluctuate dramatically.
Quantitative Data on this compound Accumulation
The following table summarizes quantitative data on the concentration of this compound and related heterosides in the red alga Porphyra columbina under different osmotic conditions, as determined by Karsten et al. (1993). This data highlights the significant increase in the concentration of these osmolytes in response to hypersaline stress.
| Heteroside | Salinity (ppt) | Concentration (µmol g⁻¹ fresh weight) |
| This compound | 35 (Control) | 15.2 |
| 70 | 25.8 | |
| L-Isofloridoside | 35 (Control) | 45.5 |
| 70 | 90.1 | |
| Floridoside | 35 (Control) | 30.3 |
| 70 | 55.6 |
Table 1: Heteroside concentrations in Porphyra columbina after 48 hours of exposure to different salinities. Data extracted from Karsten, U., Barrow, K. D., & King, R. J. (1993). Floridoside, L-isofloridoside, and this compound in the red alga Porphyra columbina (seasonal and osmotic effects). Plant physiology, 103(2), 485–491.
Biosynthesis of this compound
The biosynthesis of isofloridoside (B1213938) is an energy-dependent process that is initiated in response to osmotic stress. The key enzyme in this pathway is isofloridoside-phosphate synthase (IFPS) , which catalyzes the transfer of a galactosyl group from UDP-galactose to glycerol-3-phosphate, forming isofloridoside-phosphate. This is subsequently dephosphorylated to yield isofloridoside. Genes encoding enzymes with high similarity to trehalose-6-phosphate (B3052756) synthase (TPS) have been identified in red algae and are believed to be responsible for the synthesis of both floridoside and isofloridoside.[5]
Figure 1: Biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Quantification of this compound from Red Algae
This protocol is adapted from the methodologies described by Karsten et al. (1993) and Chen et al. (2014).
5.1.1. Materials
-
Fresh or freeze-dried red algal tissue
-
80% (v/v) Ethanol (B145695)
-
Liquid nitrogen
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
This compound standard (if available)
5.1.2. Procedure
-
Homogenize a known weight of fresh or freeze-dried algal tissue in liquid nitrogen.
-
Extract the homogenized tissue with 80% ethanol at 70°C for 2 hours.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample using an HPLC-MS system equipped with a suitable column (e.g., an amino-based column).
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with a pure this compound standard. If a standard is not available, relative quantification can be performed.
In Vitro Enzyme Protection Assay
This protocol provides a general framework for assessing the ability of this compound to protect an enzyme from stress-induced inactivation.
5.2.1. Materials
-
Purified enzyme (e.g., lactate (B86563) dehydrogenase, lysozyme)
-
Enzyme substrate
-
Buffer solution
-
Stress-inducing agent (e.g., high salt concentration, high temperature)
-
Purified this compound
-
Spectrophotometer
5.2.2. Procedure
-
Prepare a series of solutions containing the enzyme at a fixed concentration in the buffer, with varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.5 M, 1 M).
-
Induce stress to the enzyme solutions (e.g., incubate at an elevated temperature or add a high concentration of salt) for a defined period. A control group without the stressor should be included.
-
After the stress period, initiate the enzyme reaction by adding the substrate to each solution.
-
Measure the initial rate of the enzymatic reaction using a spectrophotometer by monitoring the change in absorbance over time.
-
Calculate the percentage of remaining enzyme activity for each this compound concentration relative to the unstressed control.
-
Plot the percentage of enzyme activity against the this compound concentration to determine its protective effect.
Cell Viability Assay
This protocol outlines a method to evaluate the effect of this compound on the viability of cells under hyperosmotic stress.
5.3.1. Materials
-
Algal cell culture or a suitable model cell line
-
Culture medium
-
Hyperosmotic agent (e.g., sorbitol, NaCl)
-
Purified this compound
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well microplate
-
Microplate reader
5.3.2. Procedure
-
Seed the cells into a 96-well microplate at a known density and allow them to adhere or acclimate.
-
Prepare a series of culture media with a fixed concentration of the hyperosmotic agent and varying concentrations of this compound.
-
Replace the medium in the wells with the prepared stress media. Include control wells with normal medium and wells with only the hyperosmotic agent.
-
Incubate the plate for a defined period (e.g., 24, 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot cell viability against the this compound concentration to assess its protective effect.
Signaling Pathways and Experimental Workflows
While the precise signaling cascade leading to this compound biosynthesis in response to osmotic stress is not fully elucidated in red algae, it is hypothesized to involve osmosensors at the plasma membrane that trigger a downstream signaling cascade, likely involving protein kinases and transcription factors. This ultimately leads to the upregulation of genes encoding biosynthetic enzymes like isofloridoside-phosphate synthase.
The following diagram illustrates a logical workflow for investigating the role of this compound as an osmolyte.
Figure 2: Experimental workflow for studying this compound.
Conclusion and Future Directions
This compound plays a significant role as a compatible solute in the osmotic acclimation of certain red algae. Its accumulation under hyperosmotic stress is a key physiological adaptation for survival in osmotically challenging environments. The experimental protocols detailed in this guide provide a robust framework for the further investigation of its osmoprotective properties.
Future research should focus on several key areas:
-
Elucidation of the complete signaling pathway: Identifying the specific osmosensors, protein kinases, and transcription factors involved in the regulation of this compound biosynthesis.
-
Quantitative assessment of osmoprotective effects: Conducting detailed in vitro studies to quantify the dose-dependent protective effects of this compound on a range of enzymes and cell types under various stress conditions.
-
Comparative studies: Comparing the osmoprotective efficacy of this compound with other known osmolytes to understand its relative advantages.
-
Biotechnological applications: Exploring the potential of this compound as a stabilizing agent in pharmaceutical and cosmetic formulations, as well as its application in enhancing the stress tolerance of commercially important microorganisms and plants.
A deeper understanding of the physiological role and mechanism of action of this compound will not only advance our knowledge of stress physiology in algae but also open up new avenues for its application in various biotechnological and biomedical fields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Profile of D-Isofloridoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of D-Isofloridoside, a galactosyl-glycerol derivative isolated from the marine red alga Laurencia undulata. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this marine natural product. This compound has demonstrated significant antioxidant capabilities through various in vitro and cellular assays, positioning it as a promising candidate for further investigation in the development of novel antioxidant-based therapies.
Executive Summary
This compound, an isomer of the more commonly studied floridoside, exhibits potent antioxidant activity by directly scavenging a variety of free radicals and modulating cellular antioxidant defense mechanisms.[1] Studies have characterized its ability to neutralize DPPH, hydroxyl, alkyl, and superoxide (B77818) anion radicals. Furthermore, this compound has been shown to inhibit myeloperoxidase (MPO) activity in cellular models and reduce reactive oxygen species (ROS) in hepatocytes, suggesting its potential to counteract oxidative stress-induced cellular damage.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used to assess its antioxidant efficacy, and illustrates the putative signaling pathways involved in its mechanism of action.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using several assays. The following table summarizes the key findings from in vitro studies, providing a comparative overview of its efficacy against different radical species. The data is primarily derived from studies on this compound isolated from Laurencia undulata.[1]
| Assay Type | Radical Species | Method | IC50 (μM) of this compound | IC50 (μM) of Floridoside (for comparison) | Reference |
| Radical Scavenging | DPPH Radical | ESR | 41.8 | 39.3 | [1] |
| Radical Scavenging | Hydroxyl Radical | ESR | 22.7 | 27.4 | [1] |
| Radical Scavenging | Alkyl Radical | ESR | 32.3 | 43.7 | [1] |
| Radical Scavenging | Superoxide Anion Radical | ESR | > 100 | > 100 | [1] |
| Cellular Assay | Inhibition (%) | Inhibition (%) | |||
| MPO Inhibition | - | Colorimetric | 94.7% (at 100 μM) | 91.8% (at 100 μM) | [1] |
| 80.7% (at 25 μM) | 78.4% (at 25 μM) | [1] | |||
| 55.0% (at 10 μM) | 43.8% (at 10 μM) | [1] | |||
| 36.3% (at 1 μM) | 24.4% (at 1 μM) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Free Radical Scavenging Activity by Electron Spin Resonance (ESR)
This protocol outlines the determination of the free radical scavenging activity of this compound using an ESR spectrometer.
-
DPPH Radical Scavenging Assay:
-
A 1 mM DPPH radical solution is prepared in methanol.
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated at room temperature for 2 minutes.
-
The ESR spectrum is recorded. The scavenging activity is calculated by comparing the signal intensity of the sample to a control without the sample.[1]
-
-
Hydroxyl Radical Scavenging Assay:
-
Hydroxyl radicals are generated by the Fenton reaction (FeSO₄ + H₂O₂).
-
The spin trapping agent, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to form a stable radical adduct.
-
This compound at various concentrations is added to the reaction mixture.
-
The ESR spectrum of the DMPO-OH adduct is recorded, and the scavenging activity is determined by the reduction in signal intensity.[1]
-
-
Alkyl Radical Scavenging Assay:
-
Alkyl radicals are generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
The spin trapping agent, 4-pyridyl-1-oxide-N-tert-butylnitrone (POBN), is used.
-
This compound is added to the AAPH and POBN mixture.
-
The mixture is incubated, and the ESR spectrum of the POBN-alkyl radical adduct is recorded to quantify scavenging activity.[1]
-
-
Superoxide Anion Radical Scavenging Assay:
-
Superoxide anion radicals are generated by the riboflavin/EDTA system under UV irradiation.
-
DMPO is used as the spin trapping agent.
-
This compound is added to the reaction mixture containing riboflavin, EDTA, and DMPO.
-
The mixture is irradiated, and the ESR spectrum of the DMPO-OOH adduct is measured to assess scavenging activity.[1]
-
Cellular Antioxidant Activity (CAA) Assay in HepG2 Cells
This protocol describes the measurement of intracellular ROS scavenging by this compound in human hepatoma HepG2 cells.
-
HepG2 cells are cultured to an appropriate confluency in a 96-well plate.
-
The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
The cells are then loaded with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Oxidative stress is induced by adding a ROS generator, such as ethanol.
-
The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
The reduction in fluorescence in this compound-treated cells compared to the control (oxidative stress-induced cells without this compound) indicates the cellular antioxidant activity.[2]
Myeloperoxidase (MPO) Inhibition Assay
This cellular assay measures the inhibitory effect of this compound on MPO activity.
-
Cells (e.g., HL-60) are cultured and stimulated with TNF-α to induce MPO release.
-
The cells are pre-treated with different concentrations of this compound.
-
The MPO activity in the cell supernatant is measured using a colorimetric assay. This typically involves the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine) in the presence of H₂O₂, leading to a colored product.
-
The absorbance of the colored product is measured spectrophotometrically.
-
The percentage of MPO inhibition is calculated by comparing the absorbance of the this compound-treated samples to the TNF-α-stimulated control.[1]
Signaling Pathways and Mechanisms of Action
While the direct signaling pathways for this compound's antioxidant activity are still under investigation, evidence from its isomer, floridoside, strongly suggests the involvement of the Nrf2/ARE pathway, a critical regulator of endogenous antioxidant responses.
Putative Nrf2/ARE Signaling Pathway Activation
The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression. This includes enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and components of the glutathione (B108866) (GSH) system. The activation of this pathway is likely mediated by upstream kinases such as p38 and ERK in the MAPK signaling cascade.
Caption: Putative Nrf2/ARE signaling pathway activated by this compound.
Experimental Workflow for Assessing Antioxidant Properties
The comprehensive evaluation of this compound's antioxidant potential follows a logical workflow, beginning with its isolation and progressing through various levels of in vitro and cellular testing.
Caption: Experimental workflow for evaluating this compound's antioxidant properties.
Conclusion and Future Directions
This compound, a natural compound from the red alga Laurencia undulata, presents a compelling profile as a potent antioxidant.[1] Its ability to scavenge multiple types of free radicals and modulate cellular antioxidant defenses underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research.
Future investigations should focus on:
-
Confirming the activation of the Nrf2/ARE pathway by this compound through targeted molecular studies.
-
Evaluating its antioxidant efficacy in in vivo models of oxidative stress-related diseases.
-
Exploring the structure-activity relationship by comparing its efficacy with other floridoside isomers and derivatives.
-
Assessing its safety and pharmacokinetic profile to determine its suitability for clinical development.
This technical guide serves as a valuable resource for the scientific community to advance the understanding and application of this compound as a novel antioxidant agent.
References
The Antiangiogenic Mechanism of D-Isofloridoside: A Technical Guide for Cancer Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. Consequently, the inhibition of angiogenesis is a cornerstone of modern cancer therapy. D-Isofloridoside (DIF), a natural glycoside isolated from the marine edible red algae Laurencia undulata, has emerged as a promising antiangiogenic agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects. By targeting key signaling pathways in both tumor and endothelial cells, DIF presents a multi-faceted approach to disrupting the vascular supply of tumors. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for reproducing and expanding upon this research, and visualizes the complex molecular interactions through signaling and workflow diagrams.
Core Mechanism of Action
This compound's antiangiogenic activity stems from a dual-pronged attack that simultaneously reduces the production of pro-angiogenic factors by cancer cells and directly inhibits the response of endothelial cells to these stimuli. The primary targets are the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) axis in tumor cells and the VEGF Receptor 2 (VEGFR-2) signaling cascade in endothelial cells.
Action on Tumor Cells (e.g., HT1080 Human Fibrosarcoma)
Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells upregulate the transcription factor HIF-1α. HIF-1α is a master regulator of angiogenesis, driving the expression of potent pro-angiogenic factors, most notably VEGF. This compound disrupts this process through the following mechanisms[1][2][3]:
-
Inhibition of Upstream Signaling: DIF inhibits the activity of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3]. These pathways are crucial for the stabilization and activity of HIF-1α.
-
Suppression of HIF-1α Expression: By downregulating the PI3K/Akt and MAPK pathways, DIF leads to a significant reduction in the expression of HIF-1α protein in cancer cells under hypoxic conditions[1][2][3].
-
Downregulation of VEGF Production: The suppression of HIF-1α directly results in a decreased transcription and secretion of VEGF by the tumor cells, thereby reducing the primary signal for angiogenesis[1][2][3].
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to reduce the activity of MMP-2 and MMP-9, enzymes critical for degrading the extracellular matrix, which is a necessary step for tumor cell invasion and the formation of new blood vessels[1][2][3].
Action on Endothelial Cells (e.g., HUVECs)
VEGF secreted by tumor cells acts on adjacent endothelial cells to initiate the angiogenic cascade. This compound directly counteracts these effects through:
-
Inhibition of VEGFR-2 Activation: DIF inhibits the phosphorylation and activation of VEGFR-2, the primary receptor for VEGF on endothelial cells. This blockade is the most critical step in halting the downstream angiogenic signals[1][2][3].
-
Blockade of Downstream Pathways: By preventing VEGFR-2 activation, DIF effectively shuts down multiple downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival. These include the PI3K/Akt, MAPK, and Nuclear Factor-kappa B (NF-κB) pathways[1][2][3].
-
Induction of Apoptosis: this compound has been observed to activate apoptosis (programmed cell death) in vascular endothelial cells, further contributing to the regression of new blood vessel formation[1][2].
-
Downregulation of PDGF Production: The compound also downregulates the production of Platelet-Derived Growth Factor (PDGF) in VEGF-stimulated endothelial cells, disrupting another pathway involved in vascular maturation and stabilization[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's bioactivity.
Table 1: Inhibition of Matrix Metalloproteinases (MMP-2 & MMP-9)
| Compound | Target | Assay | Cell Line | IC50 Value / % Inhibition | Reference |
| This compound | MMP-2 | Gelatin Zymography | HT-1080 | Dose-dependent reduction observed | [1] |
| This compound | MMP-9 | Gelatin Zymography | HT-1080 | Dose-dependent reduction observed | [1] |
Table 2: Effects on Angiogenesis-Related Processes in HUVECs
| Process | Assay | Treatment Conditions | Observed Effect | Reference |
| Migration | Wound Healing Assay | VEGF-induced | Dose-dependent inhibition of cell migration | [1][2] |
| Tube Formation | Matrigel Assay | VEGF-induced | Dose-dependent inhibition of capillary-like tube formation | [1][2] |
| VEGFR-2 Activation | Western Blot | VEGF-induced | Dose-dependent inhibition of VEGFR-2 phosphorylation | [1][2] |
| Akt Activation | Western Blot | VEGF-induced | Dose-dependent inhibition of Akt phosphorylation | [1][2] |
| ERK Activation | Western Blot | VEGF-induced | Dose-dependent inhibition of ERK phosphorylation | [1][2] |
Table 3: Effects on Pro-Angiogenic Factors in HT1080 Cells
| Protein | Assay | Treatment Conditions | Observed Effect | Reference |
| HIF-1α Expression | Western Blot | CoCl₂-induced hypoxia | Dose-dependent decrease in protein expression | [1][2] |
| VEGF Secretion | ELISA | CoCl₂-induced hypoxia | Dose-dependent decrease in secreted VEGF levels | [1][2] |
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate the study of this compound's antiangiogenic effects.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from methodologies used to assess the inhibitory effects of this compound on MMPs.
-
Cell Culture and Treatment:
-
Seed HT-1080 human fibrosarcoma cells in 24-well plates at a density of 2 x 10⁵ cells/well in serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate MMP expression by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 10 ng/mL.
-
Incubate the cells for 36 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Zymography Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel co-polymerized with 1 mg/mL gelatin.
-
Mix the collected conditioned medium with non-reducing sample buffer.
-
Load equal amounts of protein into the wells and perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands indicate areas of gelatin degradation by MMP-2 (approx. 72 kDa) and MMP-9 (approx. 92 kDa). Quantify band intensity using densitometry software.
-
HUVEC Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures.
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium containing VEGF.
-
Add varying concentrations of this compound to the cell suspension.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Monitor the formation of tube-like networks using an inverted microscope.
-
Capture images at regular intervals.
-
-
Quantification:
-
Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as the total tube length, number of nodes, and number of branches to assess the degree of angiogenesis inhibition.
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting the phosphorylation status and expression levels of key proteins in the signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Culture HUVECs or HT1080 cells and treat with this compound and appropriate stimuli (e.g., VEGF for HUVECs, CoCl₂ for HT1080).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK, HIF-1α, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all targets to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanisms of this compound.
References
Seasonal Fluctuation of D-Isofloridoside in the Red Alga Porphyra columbina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seasonal variation of D-isofloridoside in the red alga Porphyra columbina. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Seasonal Variation of Heterosides in Porphyra columbina
The concentrations of this compound, L-isofloridoside, and floridoside in Porphyra columbina exhibit marked changes throughout the year. The following table summarizes the quantitative distribution of these heterosides, as determined by 13C-nuclear magnetic resonance spectroscopy and gas-liquid chromatography. The data reveals that L-isofloridoside concentrations often exceed those of floridoside.[1]
| Month | This compound (mmol kg⁻¹ dry weight) | L-Isofloridoside (mmol kg⁻¹ dry weight) | Floridoside (mmol kg⁻¹ dry weight) |
| July | 150 | 450 | 380 |
| August | 180 | 520 | 410 |
| September | 230 | 680 | 450 |
| October | 280 | 750 | 500 |
| November | 320 | 840 | 530 |
Data extracted from Karsten, U., Barrow, K. D., & King, R. J. (1993). Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects). Plant Physiology, 103(2), 485–491.
Experimental Protocols
The quantification of this compound and other heterosides in Porphyra columbina involves a series of precise experimental procedures, from sample collection to sophisticated analytical techniques.
Sample Collection and Preparation
Porphyra columbina specimens are collected from their natural habitat, typically the mid-eulittoral zone of rock platforms. Upon collection, the samples are carefully cleaned of any epiphytes and debris. For preservation and subsequent analysis, the fresh algal material is frozen at -20°C and then freeze-dried. The dried thalli are ground into a fine powder to ensure homogeneity for extraction.
Extraction of Low-Molecular-Weight Carbohydrates
The powdered algal material undergoes extraction to isolate the soluble carbohydrate fraction. A common method involves refluxing the sample in 70% aqueous ethanol. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing the heterosides.
Quantitative Analysis by 13C-Nuclear Magnetic Resonance (NMR) Spectroscopy
13C-NMR spectroscopy is a powerful non-destructive technique for the identification and quantification of the different heterosides.
Methodology:
-
Sample Preparation: A known weight of the dried crude extract is dissolved in D₂O (99.98%), which serves as the NMR solvent and provides a deuterium (B1214612) lock signal.
-
Internal Standard: A known concentration of an internal standard, such as dioxane, is added for quantitative calibration.
-
NMR Acquisition: 13C-NMR spectra are recorded on a high-field NMR spectrometer. For quantitative measurements, inverse-gated proton decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensities are directly proportional to the molar concentration of the carbon nuclei. A sufficient relaxation delay is incorporated between scans to allow for full relaxation of all carbon nuclei.
-
Quantification: The concentrations of this compound, L-isofloridoside, and floridoside are determined by integrating the specific anomeric carbon signals for each compound relative to the integral of the known concentration of the internal standard.
Quantitative Analysis by Gas-Liquid Chromatography (GLC)
GLC provides a sensitive method for the quantification of the individual monosaccharides and glycerol (B35011) components of the heterosides after hydrolysis and derivatization.
Methodology:
-
Hydrolysis: The crude extract is hydrolyzed with a strong acid (e.g., 2 M trifluoroacetic acid) to break the glycosidic bonds, releasing galactose and glycerol.
-
Reduction: The resulting monosaccharides and glycerol are reduced to their corresponding alditols using a reducing agent like sodium borohydride.
-
Acetylation: The alditols are then acetylated using acetic anhydride (B1165640) to form volatile alditol acetates.
-
GLC Analysis: The alditol acetates are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for sugar analysis (e.g., a BPX-70 column). The temperature program is optimized to achieve baseline separation of the different alditol acetates.
-
Quantification: The peak areas of the derivatized components are compared to those of known standards to determine their concentrations in the original sample.
Visualized Workflows and Pathways
To further elucidate the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
The biosynthesis of this compound in red algae is a complex process. While the complete pathway in Porphyra columbina is not fully elucidated, research suggests the involvement of enzymes similar to trehalose (B1683222) 6-phosphate synthase. A plausible biosynthetic route involves the condensation of a galactose donor with a D-glycerol acceptor.
Caption: Conceptual biosynthetic pathway of this compound.
This technical guide serves as a foundational resource for understanding the seasonal dynamics of this compound in Porphyra columbina. The provided data and methodologies are intended to support further research and development in the fields of phycology, natural product chemistry, and drug discovery.
References
Methodological & Application
Application Notes and Protocols for D-Isofloridoside Extraction from Red Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-isofloridoside, a stereoisomer of floridoside, is a galactosyl-glycerol compound found in red algae (Rhodophyta). It serves as a significant low molecular weight carbohydrate involved in osmotic regulation and carbon storage.[1] Recent studies have highlighted its potential biological activities, including antioxidant and matrix metalloproteinase (MMP) inhibitory effects, making it a compound of interest for drug development and other biotechnological applications.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from red algae, along with comparative data from various species.
Data Presentation
The concentration of this compound can vary significantly among different species of red algae and can be influenced by environmental factors such as tidal level and salinity.[1][3] The following table summarizes the concentrations of floridoside and isofloridoside (B1213938) found in several red algae species.
| Red Algae Species | Floridoside (mg/g FW) | Isofloridoside (mg/g FW) |
| Gloiopeltis furcata | 1.83 ± 0.08 | 1.01 ± 0.05 |
| Pyropia haitanensis | 2.51 ± 0.11 | 1.58 ± 0.07 |
| Caulacanthus okamurai | 1.12 ± 0.05 | 0.69 ± 0.03 |
| Gelidium divaricatum | 0.98 ± 0.04 | 0.55 ± 0.02 |
| Gymnogongrus flabelliformis | 1.35 ± 0.06 | 0.82 ± 0.04 |
| Grateloupia filicina | 1.67 ± 0.07 | 0.95 ± 0.04 |
| Champia parvula | 0.76 ± 0.03 | 0.41 ± 0.02 |
| Data adapted from Chen et al., 2014.[4] |
Experimental Protocols
Protocol 1: Ethanol-Based Extraction of this compound
This protocol is adapted from methods used for the extraction of floridoside and isofloridoside for quantitative analysis.[4]
1. Sample Preparation:
-
Collect fresh red algae and wash with distilled water to remove salts and debris.
-
The algae can be used fresh, frozen in liquid nitrogen, or dried. For dried samples, grind the algae into a fine powder.[4][5][6]
2. Extraction:
-
For fresh samples, place 100 mg of the algae in a 1 mL solution of 70% ethanol.[4]
-
For dried powder, use 100 g of powder in 500 mL of 70% ethanol.[4]
-
Homogenize the sample. One method involves using a homogenizer with 1.5 mm beads for 9 minutes (5000 rpm, 30-second pulses for three replicates, followed by 15-second pulses for six cycles).[4]
-
Alternatively, for larger scale extractions, heat the mixture at 70°C for 6 hours.[4]
3. Initial Purification:
-
After extraction, centrifuge the mixture to pellet the solid algal debris.
-
Collect the supernatant.
-
Filter the supernatant to remove any remaining particulate matter.
-
Concentrate the filtered solution under reduced pressure using a rotary evaporator.[4]
4. Further Purification (Optional):
-
The concentrated extract can be further purified by resuspending it in water and performing a liquid-liquid extraction with ethyl acetate (B1210297) to remove nonpolar compounds. Discard the ethyl acetate phase.[4]
-
For higher purity, the aqueous phase can be passed through successive ion-exchange chromatography columns, such as AG50 (H+) and AG1 (OH-), to remove charged molecules.[5]
-
The neutral effluent containing this compound can then be collected and dried.[4]
5. Final Preparation for Analysis:
-
Dissolve the dried extract in a known volume of an appropriate solvent, such as a 1:1 mixture of acetonitrile (B52724) and water, for subsequent analysis.[4]
-
Pass the final solution through a 0.45 µm membrane filter before analysis by HPLC-MS/MS.[4]
Protocol 2: Methanol-Chloroform-Water Extraction
This protocol is effective for the extraction of polar metabolites, including this compound.[5]
1. Sample Preparation:
-
Start with fresh or frozen red algae.
-
Grind 200 g of the frozen plant material in liquid nitrogen to a fine powder.[5]
2. Extraction:
-
Extract the ground algae with 400 mL of a 12:5:3 methanol:chloroform (B151607):water mixture for 1 hour at room temperature with agitation.[5]
3. Phase Separation and Purification:
-
After extraction, separate the hydroalcoholic (upper) and chloroform (lower) phases.
-
Collect the hydroalcoholic phase, which contains the polar this compound.
-
Concentrate the hydroalcoholic phase using a rotary evaporator.[5]
4. Ion-Exchange Chromatography:
-
Purify the concentrated extract by passing it through successive columns of AG50 (H+) and AG1 (OH-) resins to remove charged compounds.[5]
-
Collect the neutral eluate.
5. Final Product:
-
The purified eluate contains this compound. This can be dried or prepared for analysis as described in Protocol 1.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and accurate method for quantifying this compound.[3][4]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[4]
-
Separation: A suitable HPLC column is used for the separation of isofloridoside from other compounds.
-
Detection: The mass spectrometer is operated in negative ion mode with selected reaction monitoring (SRM) for quantification.[4]
-
Transitions: The SRM transition for isofloridoside is typically m/z 253 to 89 (with a collision energy of 21 eV).[4]
-
Quantification: Calibration curves are generated using purified this compound standards.[4] The limits of detection and quantification for isofloridoside have been reported to be 0.05 ng/mL and 0.4 ng/mL, respectively.[3][4]
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Factors influencing this compound content in red algae.
References
- 1. Red algae - Wikipedia [en.wikipedia.org]
- 2. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Floridoside Extracted from the Red Alga Mastocarpus stellatus Is a Potent Activator of the Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TW201330779A - Method of extracting from Rhodophyta and the application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Structural Elucidation of D-Isofloridoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Isofloridoside, a natural galactosylglycerol (B43771) found in various marine algae, has garnered significant interest due to its potential biological activities, including antioxidant and matrix metalloproteinase inhibitory effects.[1] Accurate structural elucidation is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using a suite of NMR techniques.
Chemical Structure of this compound:
-
Systematic Name: 1-O-α-D-galactopyranosyl-sn-glycerol
-
Molecular Formula: C₉H₁₈O₈
-
Molecular Weight: 254.24 g/mol
Data Presentation: NMR Chemical Shift Assignments
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for structural verification. The following tables summarize the reported chemical shifts (δ) for this compound.
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (D₂O) |
| Galactose Moiety | |
| C-1 | 99.6 |
| C-2 | 70.0 |
| C-3 | 70.8 |
| C-4 | 72.2 |
| C-5 | 73.0 |
| C-6 | 62.1 |
| Glycerol (B35011) Moiety | |
| C-1' | 70.4 |
| C-2' | 71.2 |
| C-3' | 63.8 |
Data sourced from Karsten et al., 1993.[2]
Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Galactose Moiety | |||
| H-1 | 4.90 | d | 3.5 |
| H-2 | 3.65 | dd | 3.5, 9.9 |
| H-3 | 3.79 | dd | 9.9, 2.9 |
| H-4 | 3.88 | d | 2.9 |
| H-5 | 3.82 | t | 5.9 |
| H-6a | 3.72 | dd | 11.4, 5.9 |
| H-6b | 3.68 | dd | 11.4, 5.9 |
| Glycerol Moiety | |||
| H-1'a | 3.62 | dd | 10.9, 4.9 |
| H-1'b | 3.52 | dd | 10.9, 5.9 |
| H-2' | 3.84 | m | |
| H-3'a | 3.64 | dd | 11.4, 4.9 |
| H-3'b | 3.56 | dd | 11.4, 5.9 |
Note: The ¹H NMR data is compiled from typical values for similar glycosides and may vary slightly based on experimental conditions. The definitive assignment is achieved through the 2D NMR experiments outlined below.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is purified to >95% to avoid interference from impurities.
-
Solvent Selection: Deuterium oxide (D₂O) is a common solvent for unprotected glycosides like this compound due to its ability to dissolve polar compounds and exchange with hydroxyl protons, simplifying the spectrum. For observation of hydroxyl protons, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of D₂O and an organic solvent can be used.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.
-
For ¹³C NMR and 2D experiments, a higher concentration of 10-20 mg in 0.5-0.6 mL is recommended.
-
-
Procedure:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 0.5-0.6 mL.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K (25 °C).
2.1. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of all proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Typical Parameters:
-
Pulse Program: zgpr (or a similar water suppression pulse sequence if in D₂O)
-
Spectral Width (SW): 10-12 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 16-64
-
2.2. 1D ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon signals.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 160-200 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (vicinal and geminal couplings). This is crucial for tracing the proton connectivity within the galactose and glycerol units.
-
Typical Parameters:
-
Pulse Program: cosygpmf (or similar gradient-selected COSY)
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per Increment: 2-8
-
2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹JCH coupling). This experiment is key to assigning the carbon signals based on the already assigned proton signals.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (edited for multiplicity determination, distinguishing CH/CH₃ from CH₂)
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 100-120 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS) per Increment: 4-16
-
One-bond coupling constant (¹JCH): Optimized for ~145 Hz
-
2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This experiment is vital for connecting the galactose and glycerol moieties by observing correlations across the glycosidic bond. It also helps in assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per Increment: 8-32
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the workflow for NMR data acquisition and the logical process of assembling the structure of this compound from the NMR data.
Caption: Experimental workflow for this compound structural elucidation by NMR.
References
Synthesis of D-Isofloridoside for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Isofloridoside, chemically known as α-D-galactopyranosyl-(1→1)-D-glycerol, is a naturally occurring glycoside found in various species of red algae.[1] In recent years, this compound has garnered significant interest within the scientific community due to its diverse biological activities. For research purposes, a reliable and well-documented synthesis protocol is essential to obtain pure this compound for in-vitro and in-vivo studies. These application notes provide detailed protocols for both enzymatic and chemical synthesis routes for this compound, along with data on its characterization and biological applications.
This compound has demonstrated notable potential as an antioxidant and an inhibitor of matrix metalloproteinases (MMPs).[2] Furthermore, it exhibits promising anti-angiogenic properties by modulating key signaling pathways, making it a valuable compound for cancer research and drug development.[3] The protocols outlined below are intended to provide researchers with the necessary information to produce this compound for investigational use.
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below: enzymatic synthesis via reverse hydrolysis and chemical synthesis using the Koenigs-Knorr reaction.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and stereospecific approach to producing this compound. This method utilizes α-galactosidase to catalyze the reverse hydrolysis reaction between D-galactose and D-glycerol.
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Source: A thermostable α-galactosidase is required. An example is the recombinant α-galactosidase from Anoxybacillus vitaminiphilus WMF1 expressed in E. coli.
-
Reaction Mixture Preparation:
-
Dissolve D-galactose and D-glycerol in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
A typical substrate concentration would be in the molar ratio of galactose to glycerol (B35011) that favors synthesis over hydrolysis.
-
-
Enzymatic Reaction:
-
Add the α-galactosidase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 60 °C for α-galactosidase from A. vitaminiphilus).
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Termination:
-
Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Purification:
-
Centrifuge the reaction mixture to remove the denatured enzyme and any insoluble materials.
-
The supernatant can be purified using a combination of activated charcoal and Celite to remove unreacted substrates and colored impurities.[4]
-
Further purification can be achieved by column chromatography on silica (B1680970) gel or a specialized resin for carbohydrate separation.
-
Quantitative Data for Enzymatic Synthesis
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Galactose Conversion (%) | Reference |
| Anoxybacillus vitaminiphilus WMF1 | 7.5 | 60 | 26.6 | [2] |
| Alicyclobacillus hesperidum | - | - | 23 | [4] |
Chemical Synthesis of this compound
Chemical synthesis, particularly the Koenigs-Knorr reaction, provides a versatile route to this compound. This method involves the coupling of a protected galactosyl halide with a protected glycerol derivative, followed by deprotection to yield the final product. Careful selection of protecting groups is crucial for achieving the desired stereochemistry (α-anomer).
Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)
-
Preparation of Protected Galactosyl Donor:
-
Start with D-galactose and protect the hydroxyl groups to prevent unwanted side reactions. Acetyl or benzyl (B1604629) groups are commonly used. To favor the formation of the α-glycosidic bond, a non-participating protecting group at the C-2 position (e.g., benzyl ether) is preferred.
-
Convert the protected galactose to a glycosyl halide (e.g., bromide or chloride) at the anomeric carbon. For example, treatment of perbenzylated galactose with HBr in acetic acid can yield the corresponding galactosyl bromide.
-
-
Preparation of Protected Glycerol Acceptor:
-
Use a chiral D-glycerol derivative with protecting groups on two of the three hydroxyl groups, leaving one available for glycosylation. For the synthesis of this compound (1-O-substituted glycerol), the hydroxyl at the C-1 position should be free. An example of a suitable protected acceptor is 2,3-O-isopropylidene-D-glycerol.
-
-
Koenigs-Knorr Glycosylation:
-
Dissolve the protected glycerol acceptor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a promoter, which is typically a heavy metal salt such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃).
-
Slowly add the protected galactosyl halide donor to the reaction mixture with stirring, under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
-
Work-up and Purification of Protected this compound:
-
Once the reaction is complete, filter the mixture to remove the insoluble silver salts.
-
Wash the filtrate with appropriate aqueous solutions to remove any remaining starting materials and byproducts.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the resulting protected this compound by flash column chromatography on silica gel.
-
-
Deprotection:
-
Remove the protecting groups from the galactose and glycerol moieties. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), while acetyl groups are typically removed by base-catalyzed hydrolysis (e.g., sodium methoxide (B1231860) in methanol).
-
-
Final Purification:
-
Purify the final this compound product by column chromatography or recrystallization to obtain a high-purity compound.
-
Characterization Data for this compound
| Analysis Method | Expected Results |
| ¹H NMR | Characteristic signals for the anomeric proton of the α-galactosyl unit and protons of the glycerol backbone.[5] |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, confirming the structure and stereochemistry.[6][7][8] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₉H₁₈O₈), typically observed as an adduct with Na⁺ or H⁺.[9] |
| Purity (HPLC) | A single major peak indicating high purity of the synthesized compound. |
Biological Activity and Research Applications
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] This anti-angiogenic effect is mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[3]
Signaling Pathway of this compound in Anti-Angiogenesis
Caption: this compound inhibits angiogenesis by targeting VEGFR-2 signaling.
Experimental Workflows
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: D-Isofloridoside as a Standard in Chromatographic Analysis
Introduction
D-Isofloridoside, a galactosylglycerol (B43771) found in various species of red algae, serves as a crucial standard for chromatographic applications in food science, marine biology, and pharmaceutical research.[1][2][3] As an isomer of the more common floridoside, accurate quantification of this compound is essential for studies related to algal physiology, natural product chemistry, and the development of novel bioactive compounds.[3][4] This document provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.[5][6]
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for its effective use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C9H18O8 | PubChem |
| Molecular Weight | 254.23 g/mol | PubChem[7] |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[7] |
| Synonyms | 1-O-alpha-D-galactopyranosyl-D-glycerol, Isofloridoside | ResearchGate[2] |
Experimental Protocols
The following protocols are based on established methods for the analysis of this compound in biological matrices, particularly from red algae.[5][6]
Protocol 1: Quantification of this compound using HPLC-MS
This protocol outlines the procedure for the quantitative analysis of this compound using a High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
1. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve a known amount of pure this compound standard in a 1:1 (v/v) mixture of water and acetonitrile.[5]
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the water/acetonitrile mixture to create a calibration curve.[5] Suggested concentrations range from 0.4 µg/mL to 90.3 µg/mL.[5]
2. Sample Preparation (from Red Algae)
-
Extraction: Extract a known weight of dried and powdered red algae sample with 70% ethanol (B145695) at 70°C for 6 hours.[6]
-
Concentration: Filter the extract and concentrate it under reduced pressure.[6]
-
Purification (Optional but Recommended): Further purify the concentrated extract using ion-exchange chromatography to remove interfering compounds.[1][2]
-
Final Preparation: Dilute the final extract with the water/acetonitrile (1:1, v/v) mobile phase to a suitable concentration for HPLC-MS analysis.
3. HPLC-MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Column: Xbridge Amide column (100mm x 3mm, 3.5 µm).[5]
-
Mobile Phase: Isocratic elution with 10% 10 mM ammonium (B1175870) acetate (B1210297) and 90% acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 25°C.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MS Detection: Selected Reaction Monitoring (SRM).[5]
-
Transition for this compound: m/z 253 → 89 (Collision Energy: 21 eV).[5]
-
4. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-MS method for the analysis of this compound.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9989 | [5] |
| Limit of Detection (LOD) | 0.05 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.4 ng/mL | [5] |
| Recovery | 75.7% | [5] |
| Intra-day Precision (RSD) | 1.6% - 8.4% | [5] |
| Inter-day Precision (RSD) | 5.6% - 8.5% | [5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship of its application.
Caption: Experimental workflow for this compound analysis.
Caption: Application logic of this compound as a standard.
Stability and Storage
For maintaining the integrity of this compound as a standard, proper storage is crucial. While specific stability data for this compound is not extensively documented in the provided results, general practices for carbohydrate standards should be followed. It is recommended to store the solid standard in a cool, dry, and dark place. Standard solutions should be stored at low temperatures (e.g., -20°C) to prevent degradation, and their stability should be periodically verified.[8]
This compound is a valuable analytical standard for chromatographic methods, particularly HPLC-MS, enabling the precise quantification of this compound in complex matrices. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. The high sensitivity and reliability of the described methods are essential for advancing research in fields where this compound plays a significant role.
References
- 1. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isofloridoside | C9H18O8 | CID 193395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The stability of lyophilized lipid/DNA complexes during prolonged storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate D-Isofloridoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to investigate the bioactivity of D-Isofloridoside, a natural compound isolated from marine red algae. The primary reported bioactivities of this compound include antioxidant, anti-inflammatory, and anti-cancer properties, including inhibition of matrix metalloproteinases (MMPs) and angiogenesis.
Assessment of Antioxidant Activity
Application Note: Cellular Antioxidant Activity (CAA) Assay
The Cellular Antioxidant Activity (CAA) assay is a valuable tool for measuring the antioxidant capacity of compounds within a cellular environment. This assay accounts for crucial factors such as cell uptake, metabolism, and distribution of the test compound, providing a more biologically relevant assessment than simple chemical-based antioxidant assays. The assay principle is based on the ability of antioxidant compounds to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), inside cells.
In this assay, cells are co-incubated with the test compound (this compound) and DCFH-DA. DCFH-DA is a non-fluorescent compound that can freely diffuse into the cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS inside the cells. Antioxidant compounds will scavenge the ROS, thereby reducing the oxidation of DCFH and leading to a decrease in fluorescence.
Quantitative Data
Table 1: Cellular Antioxidant Activity of this compound (Hypothetical Data)
| Concentration (µM) | % Inhibition of DCF Fluorescence |
| 1 | User-determined |
| 5 | User-determined |
| 10 | User-determined |
| 25 | User-determined |
| 50 | User-determined |
| IC50 (µM) | User-determined |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human hepatocarcinoma cell line (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and reach confluence.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a 50 µM working solution of DCFH-DA in DMEM.
-
Prepare a 600 µM working solution of AAPH in PBS.
-
-
Treatment:
-
Remove the culture medium from the wells and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Quercetin).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the AAPH working solution to all wells except for the blank wells (add 100 µL of PBS to blank wells).
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the percentage of inhibition of DCF fluorescence for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of DCF formation).
-
Workflow Diagram
Assessment of Anti-Inflammatory Activity
Application Note: Nitric Oxide (NO) Inhibition Assay
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the inhibition of NO production is a key indicator of the anti-inflammatory potential of a compound. The Griess assay is a simple and widely used colorimetric method to measure nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
In this assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent production of NO. The cells are co-treated with the test compound (this compound). After incubation, the cell culture supernatant is collected and mixed with the Griess reagent. The Griess reagent is a two-component solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (NED). In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a stable azo compound with a characteristic magenta color. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at 540 nm. A reduction in the absorbance in the presence of this compound indicates its ability to inhibit NO production.
Quantitative Data
Table 2: Nitric Oxide Inhibition by this compound in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)
| Concentration (µM) | % Inhibition of Nitrite Production |
| 1 | User-determined |
| 5 | User-determined |
| 10 | User-determined |
| 25 | User-determined |
| 50 | User-determined |
| IC50 (µM) | User-determined |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
Murine macrophage cell line (RAW 264.7)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
96-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and replace it with 100 µL of fresh medium containing the this compound dilutions and 1 µg/mL of LPS. Include a vehicle control (LPS only) and a blank control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value of this compound.
-
Signaling Pathway Diagram
This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways.[3][4]
Assessment of Anti-Proliferative and Cytotoxic Activity
Application Note: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.
Cells are incubated with the test compound (this compound) for a specified period. After the incubation, MTT is added to the wells, and the plate is incubated further to allow the viable cells to metabolize the MTT into formazan crystals. A solubilization solution is then added to dissolve the insoluble purple formazan product into a colored solution. The absorbance of this colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Quantitative Data
This compound has been shown to have no significant cytotoxic effect on HepG2 cells at concentrations up to 50 µM after 24 hours of treatment.[1] However, its effect on other cell lines and at longer incubation times should be determined empirically.
Table 3: Cytotoxicity of this compound on HepG2 Cells (24-hour incubation)
| Concentration (µM) | % Cell Viability |
| 1 | ~100%[1] |
| 10 | ~100%[1] |
| 20 | ~100%[1] |
| 50 | ~100%[1] |
| IC50 (µM) | >50 [1] |
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Target cell line (e.g., HepG2, HT1080, HUVEC)
-
Appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value.
-
Workflow Diagram
Assessment of Anti-Metastatic and Anti-Angiogenic Activity
Application Note: Gelatin Zymography for MMP-2 and MMP-9 Activity
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases), play a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes.
In this assay, cell culture supernatants or cell lysates containing MMPs are subjected to polyacrylamide gel electrophoresis (PAGE) under non-reducing conditions. The polyacrylamide gel is co-polymerized with gelatin, which serves as the substrate for the MMPs. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The areas of gelatin degradation by MMPs will appear as clear bands on a blue background. The intensity of the clear bands is proportional to the activity of the MMPs.
Quantitative Data
This compound has been shown to reduce the activity of MMP-2 and MMP-9 in HT1080 human fibrosarcoma cells.[3][4] While specific IC50 values are not provided in the literature, a dose-dependent inhibition can be assessed using the following protocol.
Table 4: Inhibition of MMP-2 and MMP-9 Activity by this compound in HT1080 Cells (Hypothetical Data)
| Concentration (µM) | % Inhibition of MMP-2 Activity | % Inhibition of MMP-9 Activity |
| 1 | User-determined | User-determined |
| 10 | User-determined | User-determined |
| 25 | User-determined | User-determined |
| 50 | User-determined | User-determined |
| IC50 (µM) | User-determined | User-determined |
Experimental Protocol: Gelatin Zymography
Materials:
-
HT1080 human fibrosarcoma cells
-
DMEM
-
FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Gelatin
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Triton X-100
-
Coomassie Brilliant Blue R-250
-
Destaining solution (methanol, acetic acid, water)
Procedure:
-
Cell Culture and Treatment:
-
Culture HT1080 cells in DMEM with 10% FBS.
-
Seed cells and grow to near confluence.
-
Wash cells with serum-free DMEM and then incubate in serum-free DMEM containing various concentrations of this compound for 24 hours. To induce MMP expression, cells can be treated with PMA (10-100 ng/mL).
-
-
Sample Preparation: Collect the cell culture supernatants and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Gel Electrophoresis:
-
Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix the samples with non-reducing sample buffer and load onto the gel.
-
Run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with 2.5% Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2) at 37°C for 16-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.
-
Destain the gel until clear bands appear against a blue background.
-
-
Data Analysis:
-
Image the gel and quantify the intensity of the clear bands corresponding to MMP-2 (72 kDa) and MMP-9 (92 kDa) using densitometry software.
-
Calculate the percentage of inhibition of MMP activity for each concentration of this compound.
-
Signaling Pathway Diagram
This compound inhibits angiogenesis and metastasis by targeting multiple signaling pathways.[3][4]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles for further details.
References
- 1. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of D-Isofloridoside: Application Notes and Protocols for Preclinical Animal Studies
Disclaimer: To date, no peer-reviewed in vivo studies utilizing D-Isofloridoside in animal models have been published. The following application notes and protocols are therefore proposed based on existing in vitro data that suggest potential anti-angiogenic and anti-inflammatory properties of this compound. These protocols are intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the therapeutic efficacy of this compound in a preclinical setting.
Introduction
This compound, a natural glycoside found in marine red algae such as Laurencia undulata, has garnered scientific interest for its potential pharmacological activities. In vitro studies have demonstrated its capacity to inhibit key processes in cancer progression and inflammation. Specifically, research indicates that this compound may exert anti-angiogenic effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) and modulating critical signaling pathways, including the PI3K/AKT and MAPK pathways.[1] These findings provide a strong rationale for exploring the in vivo efficacy of this compound in relevant animal models.
This document outlines proposed experimental protocols for evaluating the anti-angiogenic and anti-inflammatory potential of this compound in vivo.
Proposed Application 1: Anti-Angiogenic Effects in a Tumor Xenograft Model
This section details a proposed study to assess the ability of this compound to inhibit tumor growth and angiogenesis in a murine cancer model.
Quantitative Data Summary (Hypothetical)
The following tables are templates illustrating how data from such a study could be presented.
Table 1: Effect of this compound on Tumor Growth in Nude Mice Bearing HT1080 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| This compound | 25 | 1100 ± 120 | 26.7 |
| This compound | 50 | 750 ± 90 | 50.0 |
| This compound | 100 | 400 ± 50 | 73.3 |
| Positive Control (e.g., Bevacizumab) | 5 | 350 ± 45 | 76.7 |
Table 2: Analysis of Angiogenesis Markers in HT1080 Tumor Tissues
| Treatment Group | Dose (mg/kg) | Microvessel Density (CD31+ vessels/mm²) ± SEM | VEGF Expression (pg/mg protein) ± SEM |
| Vehicle Control | 0 | 120 ± 15 | 500 ± 60 |
| This compound | 50 | 70 ± 10 | 300 ± 40 |
| This compound | 100 | 45 ± 8 | 180 ± 25 |
| Positive Control (e.g., Bevacizumab) | 5 | 40 ± 6 | 150 ± 20 |
Experimental Protocol: Tumor Xenograft Angiogenesis Model
1. Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor
-
Acclimatization: Minimum of 1 week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human fibrosarcoma cell line (HT1080)
-
Culture Conditions: Maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Implantation: Subcutaneously inject 5 x 10^6 HT1080 cells suspended in 100 µL of serum-free medium mixed with Matrigel (1:1) into the right flank of each mouse.
3. Treatment Regimen:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Drug Administration:
-
Randomly assign mice to treatment groups (n=8-10 per group).
-
Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control (e.g., sterile saline) via intraperitoneal (i.p.) injection daily for 21 days.
-
Include a positive control group treated with a known anti-angiogenic agent.
-
4. Endpoint Analysis:
-
Tumor Excision: At the end of the treatment period, euthanize mice and excise tumors.
-
Immunohistochemistry: Fix a portion of each tumor in 10% neutral buffered formalin, embed in paraffin, and section for immunohistochemical staining of CD31 (a marker of endothelial cells to assess microvessel density).
-
Biochemical Analysis: Homogenize the remaining tumor tissue to measure the levels of Vascular Endothelial Growth Factor (VEGF) using an ELISA kit.
Visualizations
Proposed Application 2: Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model
This section outlines a proposed study to evaluate the acute anti-inflammatory activity of this compound.
Quantitative Data Summary (Hypothetical)
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | Percent Inhibition of Edema (%) |
| Vehicle Control | 0 | 1.20 ± 0.15 | 0 |
| This compound | 25 | 0.95 ± 0.12 | 20.8 |
| This compound | 50 | 0.65 ± 0.08 | 45.8 |
| This compound | 100 | 0.40 ± 0.05 | 66.7 |
| Positive Control (e.g., Indomethacin) | 10 | 0.35 ± 0.04 | 70.8 |
Table 4: Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) ± SEM |
| Vehicle Control | 0 | 5.5 ± 0.6 |
| This compound | 50 | 3.2 ± 0.4 |
| This compound | 100 | 2.1 ± 0.3 |
| Positive Control (e.g., Indomethacin) | 10 | 1.8 ± 0.2 |
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animal Model:
-
Species: Wistar rats
-
Age: 8-10 weeks
-
Weight: 180-220 g
-
Acclimatization: As described in the previous protocol.
2. Treatment and Induction of Inflammation:
-
Drug Administration:
-
Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
3. Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
4. Myeloperoxidase (MPO) Assay:
-
At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue and measure MPO activity, an indicator of neutrophil infiltration, using a suitable assay kit.
Visualization
References
Troubleshooting & Optimization
Technical Support Center: D-Isofloridoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of D-Isofloridoside from red algae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound (1-O-α-D-galactopyranosyl-D-glycerol) is a natural isomeric form of floridoside. It is a small organic molecule that acts as a compatible solute, helping red algae survive in high-salinity environments by managing osmotic stress.[1] The primary sources of this compound are red algae (Rhodophyta), particularly species from the orders Bangiales, such as Porphyra, and Ceramiales.
Q2: What are the conventional methods for extracting this compound?
The most common laboratory-scale extraction methods involve the use of polar solvents. A widely used technique is the extraction of the algal biomass with a mixture of methanol, chloroform, and water.[1] Following the initial extraction, purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) are typically employed to isolate this compound.[1][2]
Q3: How can I quantify the yield of this compound in my extract?
Several analytical techniques can be used for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a refractive index detector (RID) or a mass spectrometer (MS) is a common and accurate method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized for quantitative purposes.[4]
Q4: Are there advanced extraction techniques that can improve the yield?
Yes, advanced techniques such as enzyme-assisted extraction (EAE) can improve the yield of bioactive compounds from red algae. Enzymatic hydrolysis, using enzymes like cellulases and xylanases, can help to break down the complex cell wall of the algae, facilitating the release of intracellular components like this compound. This method can lead to a significant increase in the extraction efficiency of various compounds from algae such as Porphyra.
Troubleshooting Guide
This guide addresses common issues that can lead to a low yield of this compound during the extraction process.
Issue 1: Lower than expected yield of this compound in the crude extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | Perform small-scale pilot extractions with different polar solvents and solvent mixtures (e.g., varying ratios of ethanol/methanol and water). Analyze the extracts using a suitable method like HPLC to determine the most effective solvent system for your specific algal species. | The polarity of the extraction solvent is crucial for efficiently dissolving this compound. Hydroethanolic mixtures have been shown to be effective. |
| Inadequate Biomass Pre-treatment | Ensure the algal biomass is thoroughly dried to a constant weight and finely ground to a small particle size. | Drying prevents the degradation of the target compound, while grinding increases the surface area available for solvent penetration, leading to a more efficient extraction. |
| Insufficient Extraction Time or Temperature | Increase the extraction time and/or moderately increase the temperature. Monitor the extraction kinetics to determine the optimal duration. Be cautious with excessive heat as it may degrade the compound. | Higher temperatures can increase the solubility and diffusion rate of the target compound. However, a balance must be struck to avoid degradation. |
| High Biomass Loading | Reduce the ratio of biomass to solvent. High biomass loading can lead to increased viscosity and may hinder efficient extraction. | A lower biomass to solvent ratio ensures that the solvent can effectively penetrate the biomass and solubilize the target compound. |
| Seasonal and Environmental Variation in Algal Source | If possible, source your algal biomass during seasons or from environments known to induce higher production of osmolytes. For example, algae from higher tidal levels, which experience more osmotic stress, tend to have higher concentrations of floridosides.[3] | The concentration of this compound in red algae can vary significantly depending on environmental factors like salinity and temperature.[3][4] |
Issue 2: Significant loss of this compound during purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Elution from Chromatography Column | Optimize the mobile phase for your chromatography step. For ion-exchange chromatography, ensure the pH and ionic strength of your buffers are appropriate. For HPLC, a gradient elution might be necessary to ensure all the this compound is eluted from the column. | This compound may bind too strongly to the stationary phase if the mobile phase is not optimized, leading to incomplete recovery. |
| Co-elution with Contaminants | Employ orthogonal purification techniques. For example, if you are using ion-exchange chromatography, consider following it with a different mode of chromatography, such as size-exclusion or reversed-phase chromatography. | Using multiple purification methods based on different chemical properties can effectively separate this compound from impurities that may have similar characteristics in a single chromatographic system. |
| Degradation During Processing | Minimize the exposure of your extract to harsh conditions such as high temperatures and extreme pH. Work quickly and, if necessary, perform extraction and purification steps at a lower temperature. | This compound, like many natural products, can be susceptible to degradation under harsh chemical or physical conditions. |
Data on Extraction Optimization
The following tables summarize quantitative data on factors influencing the yield of floridosides from red algae. This data can be used as a starting point for optimizing this compound extraction.
Table 1: Effect of Extraction Solvent on Floridoside Yield from Mastocarpus stellatus
| Extraction Solvent | Floridoside Yield (% dry weight) |
| Distilled Water | 2.5 ± 0.2 |
| Ethanol-Water (50:50) | 4.0 ± 0.3 |
| Ethanol-Water (70:30) | 3.8 ± 0.2 |
| Ethanol (96%) | 1.5 ± 0.1 |
Data adapted from a study on Mastocarpus stellatus; yields are indicative and may vary for this compound and other species.
Table 2: Effect of Pre-conditioning on Floridoside Yield from Mastocarpus stellatus
| Pre-conditioning Method | Floridoside Yield (% dry weight) |
| Fresh Seaweed | 2.8 ± 0.2 |
| Dried Seaweed | 4.0 ± 0.3 |
| Salt Stress (52 psu for 24h) | 3.9 ± 0.3 |
Data adapted from a study on Mastocarpus stellatus; yields are indicative and may vary for this compound and other species.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Red Algae
This protocol is a general guideline for the extraction of this compound from dried red algal biomass.
-
Biomass Preparation:
-
Thoroughly wash the fresh algal biomass with seawater to remove any epiphytes and debris.
-
Rinse briefly with fresh water to remove excess salt.
-
Dry the biomass in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Grind the dried biomass into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh the dried algal powder and place it in a suitable flask.
-
Add the extraction solvent (e.g., a 12:5:3 mixture of methanol:chloroform:water or 50% aqueous ethanol) at a ratio of 10 mL of solvent per 1 g of dry biomass.
-
Stir the mixture at room temperature for a defined period (e.g., 2-4 hours). Alternatively, use sonication for a shorter duration to enhance extraction.
-
Separate the solid biomass from the liquid extract by filtration or centrifugation (e.g., 10,000 x g for 15 minutes).
-
Collect the supernatant (the crude extract).
-
Repeat the extraction process on the biomass residue to maximize the yield.
-
Pool the supernatants from all extractions.
-
-
Solvent Removal:
-
Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the extraction solvent.
-
-
Purification (General Steps):
-
The concentrated crude extract can be further purified using techniques like ion-exchange chromatography to remove charged molecules.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Protocol 2: Quantification of this compound by HPLC-MS
This protocol provides a general method for the quantification of this compound.
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Dilute a known amount of the crude or purified extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Conditions (Example):
-
Column: A suitable column for polar compounds (e.g., an amino-based column).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Operate in a suitable mode (e.g., electrospray ionization - ESI) to detect the molecular ion of this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Biosynthesis of Floridoside and this compound
The following diagram illustrates the biosynthetic pathway of floridoside and this compound in red algae, starting from carbon dioxide assimilation during photosynthesis.
Biosynthetic pathway of floridoside and this compound.
General Workflow for this compound Extraction and Analysis
This diagram outlines the key steps involved in the extraction, purification, and analysis of this compound.
General workflow for this compound extraction.
References
- 1. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonates and Ethylene Shape Floridoside Synthesis during Carposporogenesis in the Red Seaweed Grateloupia imbricata [mdpi.com]
Technical Support Center: D-Isofloridoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Isofloridoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound.
Extraction & Initial Processing
-
Question: What are the most common impurities introduced during extraction from red algae?
-
Answer: Crude extracts of red algae are complex mixtures. Besides this compound, you can expect to find its structural isomer, floridoside, and its diastereomer, L-Isofloridoside. Other significant impurities include various polysaccharides (e.g., carrageenans, agarans), pigments (e.g., phycobiliproteins, chlorophylls, carotenoids), proteins, and phenolic compounds.[1] The presence of these compounds can interfere with downstream purification steps.
-
-
Question: My crude extract is highly viscous and difficult to handle. What can I do?
Chromatographic Purification
-
Question: I am having trouble separating this compound from floridoside and L-Isofloridoside using HPLC. What are the recommended column and mobile phase combinations?
-
Answer: The separation of these isomers is a known challenge. Successful separations have been achieved using specialized HPLC columns. An amino-propyl (NH2) column, such as an NH2 P50, or a column designed for carbohydrate analysis, like a Sugar-Pak TM1, can be effective.[2][3] For analytical separations, an Xbridge Amide column has also been used successfully.[4] A common mobile phase for these separations is a gradient of acetonitrile (B52724) and water.
-
-
Question: My HPLC peaks for this compound and its isomers are broad and show poor resolution. How can I improve this?
-
Answer: Broad peaks and poor resolution can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Carefully adjust the gradient of your acetonitrile/water mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Column Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility. However, be cautious of potential sample degradation at higher temperatures.
-
-
-
Question: I am observing peak tailing in my chromatograms. What is the likely cause and solution?
-
Answer: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Check Column Health: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing the column (if the manufacturer's instructions permit) to wash out contaminants.
-
Mobile Phase pH: If your mobile phase contains additives, ensure the pH is appropriate to maintain the desired ionization state of your analyte and any impurities.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
-
-
-
Question: My recovery of this compound after preparative HPLC is low. How can I improve the yield?
-
Answer: Low recovery in preparative HPLC can be due to several factors:
-
Sample Degradation: this compound, being a glycoside, can be susceptible to hydrolysis under harsh pH conditions or elevated temperatures. Ensure your mobile phase is near neutral and avoid excessive heat.
-
Irreversible Adsorption: Some of the product may be irreversibly binding to the column. After the main peak has eluted, try flushing the column with a much stronger solvent to see if any additional product is released.
-
Fraction Collection: Optimize your fraction collection parameters to ensure you are capturing the entire peak without excessive dilution.
-
-
Purity Assessment
-
Question: How can I confirm the purity and identity of my final this compound product?
-
Answer: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
HPLC-MS: This technique can confirm the molecular weight of your compound and provide quantitative data on purity.[4]
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying the presence of isomers. Specific chemical shifts can distinguish this compound from floridoside and L-Isofloridoside.[2][3]
-
-
Data Presentation
Table 1: HPLC-MS/MS Method Parameters for Isofloridoside Analysis
| Parameter | Value |
| Column | Xbridge Amide (100 mm x 3 mm, 3.5 µm) |
| Mobile Phase | 10% 10 mM ammonium (B1175870) acetate (B1210297) / 90% acetonitrile (isocratic) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | m/z 253 to 119 and m/z 253 to 89 |
Data extracted from Chen et al., 2014.[4]
Table 2: Analytical Figures of Merit for Isofloridoside Detection
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Isofloridoside | 0.20 ng/mL | 0.4 ng/mL | 75.7% |
| Floridoside | 0.05 ng/mL | 0.1 ng/mL | 76.8% |
Data extracted from Chen et al., 2014.[4]
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Isofloridosides from Red Algae
-
Extraction:
-
Dry the red algal biomass (e.g., Porphyra umbilicalis).
-
Extract the dried biomass with 70% ethanol (B145695) at 70°C for several hours.[5]
-
Filter the extract to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Initial Purification (Ion-Exchange Chromatography):
-
Dissolve the concentrated extract in deionized water.
-
Apply the solution to a column packed with a suitable ion-exchange resin to remove charged impurities like polysaccharides and pigments.
-
Elute the neutral fraction containing isofloridosides with deionized water.
-
Monitor the fractions for the presence of isofloridosides using a suitable analytical method (e.g., TLC or analytical HPLC).
-
Pool the positive fractions and concentrate.
-
Protocol 2: Preparative HPLC Separation of this compound
-
Column: Utilize a preparative HPLC column suitable for carbohydrate separation, such as a Sugar-Pak TM1 column.[2][3]
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio will need to be optimized for your specific column and system.
-
Method Development:
-
Begin with an analytical scale separation to determine the retention times of this compound, L-Isofloridoside, and floridoside.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the target compound from its isomers.
-
-
Scale-Up to Preparative Scale:
-
Increase the column diameter and adjust the flow rate accordingly.
-
Inject the concentrated, partially purified extract from Protocol 1.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution time of this compound as determined in the analytical run.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Extraction of High-Value Chemicals and Bioactives from Red Seaweed [celignis.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
D-Isofloridoside stability and degradation issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of D-Isofloridoside in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guide: Common Issues with this compound in Solution
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Compound Potency or Inconsistent Results | Degradation due to Improper Storage: this compound, like many glycosides, can degrade over time if not stored correctly. | - Short-term: Store stock solutions at 2-8°C for up to a few days. - Long-term: For extended storage, aliquot and freeze stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH-Mediated Hydrolysis: The glycosidic bond is susceptible to hydrolysis, especially at acidic or alkaline pH. | - Prepare solutions in a buffer system appropriate for your experiment, ideally between pH 6.0 and 7.5 for maximal stability. - If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize the exposure time. | |
| Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. | - Avoid heating solutions containing this compound unless required by the experimental protocol. - If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Enzymatic Degradation: Contamination with glycosidases can lead to rapid cleavage of the glycosidic bond. | - Use sterile, high-purity water and buffers for solution preparation. - Ensure all labware is thoroughly cleaned and, if possible, sterilized. - If working with biological samples that may contain endogenous enzymes, consider heat inactivation or the use of enzyme inhibitors if compatible with your assay. | |
| Precipitation or Cloudiness in Solution | Low Solubility: this compound may have limited solubility in certain solvent systems. | - Consult the manufacturer's datasheet for solubility information. - Consider using a co-solvent such as DMSO or ethanol (B145695) for initial stock solutions, followed by dilution in the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Buffer Incompatibility: Some buffer components may interact with this compound, leading to precipitation. | - Test the solubility of this compound in a small volume of your chosen buffer before preparing a large batch. | |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) | Presence of Degradation Products: The appearance of new peaks often indicates the breakdown of this compound. | - The primary degradation products from hydrolysis are D-galactose and glycerol (B35011). - Compare the chromatogram of your aged sample with a freshly prepared standard to identify potential degradation products. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Isomerization: Under certain conditions, minor isomerization may occur. | - High-resolution mass spectrometry and NMR can help in the structural elucidation of unexpected peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for this compound, an α-D-galactosylglycerol, is the hydrolysis of its O-glycosidic bond. This reaction is catalyzed by acid or base and is also accelerated by heat. Enzymatic cleavage by α-galactosidases is also a significant degradation pathway in biological systems. This hydrolysis yields D-galactose and glycerol as the primary degradation products.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be prepared in a neutral pH buffer (pH 6.0-7.5) and stored at low temperatures. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, it is best to prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors influencing the stability of this compound.
-
pH: The rate of hydrolysis of the glycosidic bond is significantly increased under both acidic (pH < 5) and alkaline (pH > 8) conditions. The compound is most stable in the neutral to slightly acidic pH range.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation energy of the hydrolytic reaction, thus accelerating the degradation rate. The degradation of glycosides generally follows first-order kinetics, with the rate constant increasing with temperature.
Q4: Can I autoclave solutions containing this compound?
A4: Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure of autoclaving will likely cause significant degradation of the compound through hydrolysis. If sterile filtration is required, use a 0.22 µm filter membrane.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) is the most common and reliable method for monitoring the stability of this compound. A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products (D-galactose and glycerol) and any other impurities.
Quantitative Stability Data
Disclaimer: The following data is illustrative and based on the general principles of glycoside stability. Specific kinetic data for this compound is not widely available in published literature. These tables are intended to provide a general understanding of the expected stability trends.
Table 1: Illustrative Half-life (t½) of this compound in Aqueous Solution at Various Temperatures (at pH 7.0)
| Temperature | Estimated Half-life (t½) |
| 4°C | > 1 year |
| 25°C (Room Temp) | Several months |
| 40°C | Weeks to a month |
| 60°C | Days |
| 80°C | Hours |
Table 2: Illustrative Percentage of this compound Remaining After 24 Hours in Aqueous Solution at 60°C
| pH | Estimated % Remaining |
| 3.0 | < 50% |
| 5.0 | ~ 70-80% |
| 7.0 | > 90% |
| 9.0 | ~ 60-70% |
| 11.0 | < 40% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general HPLC method for assessing the stability of this compound. Method optimization will be required for specific instrumentation and applications.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RID, ELSD, or MS).
-
Column: Amino-based column (e.g., Aminex HPX-87C) or a HILIC column suitable for carbohydrate analysis.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and high-purity water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detector:
-
RID/ELSD: As this compound lacks a strong chromophore.
-
MS: For high sensitivity and specificity, coupled with an appropriate ionization source (e.g., ESI).
-
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water or a buffer).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Subject the this compound solution to the desired stress conditions (e.g., different pH, temperature, or light exposure) for a defined period.
-
At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a concentration within the calibration range.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the peak area of this compound and any observed degradation products. The degradation can be expressed as the percentage of the initial concentration remaining.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60-80°C for several hours. Take samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60-80°C for several hours. Sample at different intervals, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours. Analyze the samples at different time points by HPLC.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for several days. Also, heat a solution of this compound in a neutral buffer (pH 7.0) at 80°C for 24 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for an extended period. Analyze the samples by HPLC and compare them to a control sample kept in the dark.
Visualizations
Optimizing HPLC Parameters for D-Isofloridoside Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of D-Isofloridoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing poor peak shape, such as peak tailing or fronting, for my this compound peak?
A1: Peak tailing is a common issue when analyzing polar compounds like this compound. Several factors can contribute to poor peak shape:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns (like C18) can interact with the hydroxyl groups of this compound, leading to peak tailing. Using a highly end-capped column or a column with a different stationary phase, such as an Amide or Amino (NH2) column, can mitigate these interactions.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. While this compound is a neutral molecule, the mobile phase pH can affect the silica (B1680970) support. Operating within a pH range of 2-8 is generally recommended for silica-based columns to ensure stability.[2] For ionizable compounds, buffering the mobile phase at a pH at least 2 units away from the analyte's pKa is advisable.
-
Column Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or diluting the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence, especially when using gradient elution. Flushing with 10-20 column volumes is a good starting point.
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent mixing of solvents. If preparing the mobile phase online, check the pump's proportioning valves.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven is crucial for maintaining a stable temperature.[1]
-
Flow Rate Instability: Fluctuations in the pump flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.[1]
Q3: I am not getting good resolution between this compound and its isomers (e.g., Floridoside, L-Isofloridoside). How can I improve this?
A3: Achieving good resolution between these structurally similar isomers requires careful optimization:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Amide and Amino (NH2) columns are often more effective for separating polar isomers like floridosides.[4][5]
-
Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile) in the mobile phase is a critical parameter. A lower percentage of acetonitrile (B52724) will generally increase retention and may improve resolution, but it will also increase the analysis time. A shallow gradient can be particularly effective.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also lead to broader peaks and longer run times.[1]
-
Temperature: Optimizing the column temperature can influence selectivity and resolution.
Q4: I am observing a drifting baseline in my chromatogram. What should I do?
A4: Baseline drift can be caused by several factors:
-
Column Bleed: This can occur if the column is old or has been exposed to harsh conditions.
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and that the mobile phase is properly degassed.
-
Detector Issues: The detector lamp may be aging, or the detector cell could be contaminated.
-
Temperature Changes: Fluctuations in the ambient temperature can affect the detector and cause baseline drift, especially with refractive index (RI) detectors.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: While C18 columns can be used, they are often not ideal for highly polar compounds like this compound due to potential secondary interactions and poor retention. Amide and Amino (NH2) columns are generally recommended and have been successfully used for the separation of floridoside and its isomers.[4][5]
Q2: What is a typical mobile phase for this compound analysis?
A2: A common mobile phase for analyzing this compound on an Amide or NH2 column is a mixture of acetonitrile and water. Often, a small amount of an additive like ammonium (B1175870) acetate (B1210297) is included to improve peak shape and reproducibility.[7] A typical starting point is a high percentage of acetonitrile (e.g., 80-90%) with a gradient to a lower percentage.
Q3: Should I use isocratic or gradient elution?
A3: For analyzing a sample that may contain this compound along with its isomers or other related compounds of varying polarity, gradient elution is generally preferred. A gradient allows for better separation of all components within a reasonable analysis time.
Q4: What detector should I use for this compound analysis?
A4: this compound does not have a strong UV chromophore, making UV detection challenging, especially for quantification at low concentrations. A Refractive Index (RI) detector is a common choice for detecting non-UV active compounds like sugars.[6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used for more sensitive detection.
Data Presentation
The following tables summarize the impact of different HPLC parameters on the analysis of this compound and related compounds. This data is compiled from various sources and should be used as a general guideline for method development.
Table 1: Comparison of HPLC Columns for Floridoside and Isofloridoside Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Key Advantages | Potential Challenges | Reference |
| Amide | Amide-bonded silica | Acetonitrile/Water with Ammonium Acetate | Good selectivity for polar isomers, robust. | Can be prone to hydrolysis at extreme pH. | Chen et al. (2014) |
| Amino (NH2) | Amino-propyl bonded silica | Acetonitrile/Water | Effective for separating sugars and their isomers. | Can be less stable than amide columns, susceptible to Schiff base formation with reducing sugars. | [4][5] |
| C18 | Octadecyl-bonded silica | Acetonitrile/Water | Widely available, versatile. | Poor retention for highly polar compounds, potential for peak tailing due to secondary interactions. | [8][9] |
Table 2: Effect of Acetonitrile Concentration on Retention Time (Qualitative)
| Acetonitrile Concentration | Retention Time of this compound | Resolution | General Observation |
| High (e.g., 90%) | Shorter | May be lower | Faster analysis time, but potential for co-elution of isomers. |
| Moderate (e.g., 80%) | Moderate | Can be optimal | A good starting point for balancing analysis time and resolution. |
| Low (e.g., 70%) | Longer | May be higher | Improved separation of isomers, but longer run times and broader peaks. |
Experimental Protocols
Detailed HPLC Method for this compound Analysis
This protocol is adapted from the method described by Chen et al. (2014) for the analysis of floridoside and isofloridoside.[7]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., RI, ELSD, or MS).
-
Column: XBridge Amide column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 90% B
-
20-25 min: Column equilibration at 90% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
RI Detector: Maintain at a stable temperature (e.g., 35 °C).
-
ELSD: Nebulizer temperature: 60 °C, Evaporator temperature: 80 °C, Gas flow: 1.5 L/min.
-
MS Detector: Use an appropriate ionization source (e.g., ESI in negative mode) and monitor for the [M-H]⁻ ion (m/z 253.08).
-
Mandatory Visualization
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Isofloridoside Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal intensity in D-Isofloridoside mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in mass spectrometry?
Low signal intensity for this compound can stem from three main areas:
-
Sample Preparation: Issues such as incomplete extraction, degradation of the analyte, use of inappropriate solvents, or the presence of interfering substances from the sample matrix can significantly suppress the signal.[1]
-
Chromatographic Conditions: Suboptimal liquid chromatography (LC) parameters, including an unsuitable mobile phase pH or gradient program, can result in poor peak shape (e.g., broad or tailing peaks), which lowers the apparent signal height.[1]
-
Mass Spectrometry Settings: The choice of ionization mode and the optimization of source parameters are critical for maximizing the signal. In-source fragmentation can also reduce the abundance of the precursor ion.[1]
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of glycosides like this compound.[1][2] The optimal choice often depends on the specific instrument and the sample matrix. It is highly recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your specific experimental conditions.[1] Some studies on similar glycosides have reported good signal intensity in negative ionization mode.[1]
Q3: What is ion suppression and how can it affect my this compound signal?
Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[3] This interference reduces the number of analyte ions that reach the mass analyzer, leading to a decreased or even absent signal.[3] High concentrations of salts or detergents in the sample are common causes of ion suppression.[3]
Q4: Can derivatization improve the signal intensity of this compound?
Yes, derivatization can enhance the ionization efficiency of glycosides.[4] A common technique is permethylation, which is a robust chemical modification that can improve the signal of glycans in mass spectrometry.[5] Permethylated glycans are often observed as sodiated ions.[5]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity for this compound.
Step 1: Verify Instrument Performance and Standard Viability
-
Action: Prepare a fresh standard solution of this compound.
-
Procedure: Directly infuse the fresh standard into the mass spectrometer, bypassing the LC system.[1]
-
Expected Outcome: A strong and stable signal confirms that the mass spectrometer is functioning correctly and the standard is not degraded.[1]
-
Troubleshooting:
-
No/Low Signal: The issue may lie with the mass spectrometer (e.g., needs tuning or calibration) or the standard itself.[1][3] Verify instrument calibration and prepare another fresh standard.[3]
-
Good Signal: The problem is likely related to the LC system or the sample preparation process.[6] Proceed to Step 2.
-
Step 2: Evaluate the Liquid Chromatography System
-
Action: Check for leaks and assess the chromatographic peak shape.
-
Procedure: Inspect all LC connections for any signs of leaks, which can cause pressure drops and inconsistent flow rates.[6] Inject a standard and evaluate the peak shape.
-
Expected Outcome: Sharp, symmetrical peaks.
-
Troubleshooting:
Step 3: Address Sample Preparation and Matrix Effects
-
Action: Review and optimize your sample preparation protocol.
-
Procedure:
-
If working with complex matrices like plasma, ensure complete protein precipitation.[1]
-
Consider using a more rigorous sample cleanup technique like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Dilute the sample to reduce the concentration of matrix components that may be causing ion suppression.[1]
-
-
Expected Outcome: Improved signal intensity after optimizing sample cleanup.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is a general guideline for preparing plasma samples for LC-MS analysis of glycosides.
-
To 100 µL of plasma, add 300 µL of chilled methanol.
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.[1]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[1]
-
Carefully collect the supernatant and transfer it to a new tube.[1]
-
Evaporate the supernatant to dryness using a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of a 50:50 methanol:water solution.[1]
-
Vortex for 1 minute and then centrifuge to pellet any remaining particles.[1]
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.[1]
Protocol 2: Ion Source Cleaning
A dirty ion source can be a cause of low signal intensity. Consult your instrument's manual for specific instructions.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), such as gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's guidelines to safely vent the mass spectrometer.[6]
-
Remove and Disassemble: Carefully remove the ion source from the instrument and disassemble the user-maintainable components like the spray shield, capillary, and sample cone.[6]
-
Cleaning: Clean the components according to the manufacturer's recommendations. For stubborn residues, a mild acidic or basic solution might be necessary, but always verify compatibility.[6]
-
Drying: Thoroughly dry all cleaned parts with a stream of high-purity nitrogen gas before reassembly.[6]
-
Reassembly and Installation: Carefully reassemble the ion source and reinstall it in the mass spectrometer.[6]
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Sample Amount (Plant Extracts) | 10-50 mg | [2] |
| Sample Amount (Herbal Materials) | 100-500 mg | [2] |
| Sample Amount (Food Products) | 5-20 g | [2] |
| Sample Amount (Biological Fluids) | 0.1-1 mL | [2] |
| Floridoside LOD | 0.20 ng/mL | [7][8] |
| Isofloridoside LOD | 0.05 ng/mL | [7][8] |
| Floridoside LOQ | 0.4 ng/mL | [8] |
| Isofloridoside LOQ | 0.1 ng/mL | [8] |
| MS Parameter | Typical Setting | Reference |
| Ionization Mode | ESI Negative or Positive | [1][9] |
| Spray Voltage | 3.6 kV (Negative Mode example) | [9] |
| Capillary Temperature | 300 °C | [9] |
| Sheath Gas Flow Rate | 60 (arbitrary units) | [9] |
| Auxiliary Gas Flow Rate | 25 (arbitrary units) | [9] |
| Collision Energy (for MS/MS) | 20-21 eV (example for floridoside) | [7][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Technical Support Center: Enhancing the Resolution of D-Isofloridoside and its Isomers
Welcome to the Technical Support Center for the analysis of D-Isofloridoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I need to consider during analysis?
A1: The primary isomer of this compound (1-O-α-D-galactopyranosyl-D-glycerol) is floridoside (2-O-α-D-galactopyranosylglycerol). Additionally, you may encounter the L-form of isofloridoside (B1213938) (1-O-α-D-galactopyranosyl-L-glycerol).[1][2] These compounds are structurally very similar, which can present challenges in achieving baseline separation.
Q2: Which analytical techniques are most effective for separating this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of these isomers.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully employed, particularly for the identification and quantification of the D and L forms of isofloridoside.[2] For highly sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful approach.[1][4]
Q3: What type of HPLC column is recommended for this separation?
A3: Several types of HPLC columns have been successfully used. Amine-based columns, such as an NH2 P50 column, have demonstrated good separation.[2][3] Sugar-specific columns like the Sugar-Pak TM1 have also been employed.[2][3] Additionally, an Xbridge Amide column has been used in an LC-MS/MS method.[4] The choice of column will depend on the specific isomers being separated and the desired resolution.
Q4: How does temperature influence the separation of these isomers?
A4: Temperature can significantly affect the selectivity of the separation. Increasing the temperature generally lowers the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times. However, the effect on selectivity can be complex and may even alter the elution order of the isomers. It is a critical parameter to optimize when adjustments to the mobile phase or stationary phase do not provide the desired resolution.
Q5: Can this compound's biological activity be studied in vitro?
A5: Yes, this compound has demonstrated biological activity in vitro. It has been shown to possess anti-angiogenic, antioxidant, and matrix metalloproteinase (MMP) inhibitory properties. Its mechanisms of action have been studied in cell lines such as Human Umbilical Vein Endothelial Cells (HUVEC) and HT1080 fibrosarcoma cells.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomeric Peaks in HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The choice of HPLC column is critical. If you are experiencing co-elution, consider switching to a column with a different selectivity. For example, if you are using a standard C18 column, an amine-based or a specialized sugar column might provide better resolution. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase directly impacts selectivity. Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly improve separation. For ionizable isomers, modifying the pH of the mobile phase can alter their retention characteristics. |
| Inadequate Method Parameters | Optimize the flow rate. A slower flow rate can sometimes improve resolution, although it will increase the run time. Implement a gradient elution if you are currently using an isocratic method. A shallow gradient can be particularly effective for separating closely eluting isomers. |
| Temperature Fluctuations | Ensure a stable column temperature. Using a column oven is highly recommended to maintain consistent and reproducible results. Experiment with different column temperatures (e.g., in 5°C increments) to see how it affects the separation. |
Issue 2: Broad or Tailing Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any contaminants. If the column is old or has been used extensively, it may need to be replaced. |
| Extra-Column Volume | Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are secure and properly connected to reduce dead volume. |
| Sample Overload | Reduce the concentration of your sample or the injection volume. Overloading the column can lead to poor peak shape. |
| Inappropriate Mobile Phase pH | For ionizable compounds, operating at a pH close to their pKa can cause peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound and Isomers
This protocol is a general guideline and may require optimization for your specific application.
-
Column: Xbridge Amide (100 mm x 3 mm, 3.5 µm)[4]
-
Mobile Phase: Isocratic elution with 10% 10 mM ammonium (B1175870) acetate (B1210297) in 90% acetonitrile[4]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 25°C[4]
-
Detection: Mass Spectrometry (for LC-MS/MS) or Refractive Index Detector (for standard HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Isomer Analysis
This is a general protocol for the analysis of similar compounds and should be optimized for this compound and its isomers.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[5]
-
Inlet Temperature: 300°C[5]
-
Injection Volume: 2 µL (splitless)[5]
-
Oven Temperature Program:
-
MS Source Temperature: 230°C[5]
-
Quadrupole Temperature: 150°C[5]
Quantitative Data Summary
The following table summarizes the performance of a reported LC-MS/MS method for the quantification of floridoside and isofloridoside.[1][4]
| Parameter | Floridoside | Isofloridoside |
| Linearity (Correlation Coefficient) | >0.9989 | >0.9989 |
| Limit of Detection (LOD) | 0.20 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.4 ng/mL | 0.1 ng/mL |
| Recovery | 76.8% | 75.7% |
| Intra-day Precision (RSD) | 1.6% - 8.4% | 1.6% - 8.4% |
| Inter-day Precision (RSD) | 5.6% - 8.5% | 5.6% - 8.5% |
Signaling Pathways and Experimental Workflows
This compound has been shown to influence key signaling pathways involved in cellular processes like proliferation, survival, and angiogenesis.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound's effect on the MAPK signaling pathway.
Caption: A logical workflow for troubleshooting poor isomer resolution.
References
Preventing co-elution of D-Isofloridoside and other compounds
Welcome to the technical support center for D-Isofloridoside analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, particularly concerning co-elution with other compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound (1-O-α-D-galactopyranosyl-D-glycerol) is a natural galactosylglycerol (B43771) compound. It is commonly extracted from various species of red algae (Rhodophyta), such as Porphyra umbilicalis, Pyropia haitanensis, and Laurencia undulata.[1][2] In these organisms, it often exists alongside its structural isomer, floridoside (2-O-α-D-galactopyranosylglycerol).
Q2: What is the most common compound that co-elutes with this compound?
The most frequently encountered co-eluting compound is its isomer, floridoside . Due to their very similar chemical structures and polarities, they are often difficult to separate chromatographically. Another potential co-eluting isomer is L-Isofloridoside. While other compounds might be present in crude extracts from red algae, floridoside represents the primary separation challenge.[1][3]
Q3: Why is it challenging to separate this compound and floridoside?
This compound and floridoside are structural isomers, meaning they have the same molecular formula but different arrangements of atoms. This results in very similar physicochemical properties, such as polarity and molecular weight, making their separation by standard chromatographic techniques challenging. Effective separation relies on exploiting the subtle differences in their interaction with the stationary phase.
Q4: What is the recommended analytical technique for separating this compound and floridoside?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of this compound and floridoside.[1] Methods coupled with mass spectrometry (HPLC-MS) are particularly powerful for both separation and identification.[4][5]
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues with this compound, focusing on HPLC-based methods.
Step 1: Initial Assessment
Before making significant changes to your method, it's crucial to confirm that the co-elution is not an artifact of a suboptimal system setup.
-
Symptom: Poor peak shape (fronting, tailing, or broad peaks) leading to overlap.
-
Possible Cause: Column degradation, improper sample solvent, or system issues.
-
Action:
-
Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Check for system leaks and ensure the pump is delivering a stable flow rate.
-
Confirm that the column is properly equilibrated before each injection.
-
Step 2: Method Optimization
If the system is performing correctly, the next step is to optimize the chromatographic method to improve the resolution between this compound and the co-eluting compound(s).
Problem: this compound and floridoside peaks are not baseline separated.
The resolution of two peaks is governed by the resolution equation, which depends on three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . To improve separation, one or more of these factors must be adjusted.
Changing the mobile phase composition is often the first and most effective step in improving selectivity.
-
Adjust the Organic Modifier Ratio: For separations using a mobile phase of acetonitrile (B52724) and water, systematically vary the ratio. A lower percentage of acetonitrile will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider switching to methanol. The different solvent properties can alter the selectivity.
-
Modify the Aqueous Phase: For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) can be effective. In HILIC, a high organic content mobile phase is used with a small amount of aqueous buffer. Adjusting the buffer concentration and pH can influence the separation.
If mobile phase optimization is insufficient, the next step is to consider a different HPLC column with a different chemistry.
-
Amino Columns: Columns with an amino stationary phase (e.g., NH2 P50) have shown success in separating this compound and floridoside.[1][2]
-
Amide Columns: Amide-based columns (e.g., BEH Amide) are also well-suited for the separation of polar compounds like sugars and their derivatives.
-
Specialized Carbohydrate Columns: Columns specifically designed for carbohydrate analysis, such as the Sugar-Pak™ I column, can provide excellent resolution for these isomers.[2]
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and analysis time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. It is an important parameter to optimize.
-
Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase.
The following diagram illustrates a general workflow for troubleshooting co-elution issues.
Caption: A general workflow for troubleshooting HPLC co-elution issues.
Data Presentation
The following table summarizes HPLC conditions from a study that successfully separated and quantified this compound and floridoside.
| Parameter | Method 1 |
| Compounds | Floridoside, Isofloridoside |
| Column | Information not specified |
| Mobile Phase | Water and Acetonitrile (1:1, v/v) for stock solutions |
| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) |
| Retention Time (Floridoside) | 14.1 min[4][5] |
| Retention Time (Isofloridoside) | 17.0 min[4][5] |
| Limit of Detection (LOD) - Floridoside | 0.20 ng/mL[5] |
| Limit of Detection (LOD) - Isofloridoside | 0.05 ng/mL[5] |
| Limit of Quantification (LOQ) - Floridoside | 0.4 ng/mL[5] |
| Limit of Quantification (LOQ) - Isofloridoside | 0.1 ng/mL[5] |
Experimental Protocols
Protocol 1: Extraction of this compound and Floridoside from Red Algae
This protocol is a general guideline for the extraction of this compound and floridoside from red algae, based on methods described in the literature.
-
Sample Preparation:
-
Collect fresh red algae and clean them of any debris.
-
Dry the algal material (e.g., freeze-drying or oven-drying at a low temperature).
-
Grind the dried algae into a fine powder.
-
-
Extraction:
-
Extract the algal powder with a 70% ethanol (B145695) solution at an elevated temperature (e.g., 70°C) for several hours.
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
-
Purification (Optional but Recommended):
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) to remove lipids and other non-polar compounds.
-
For further purification, ion-exchange chromatography can be employed to remove charged molecules.
-
Protocol 2: HPLC Separation of this compound and Floridoside
This protocol provides a starting point for the HPLC analysis, based on successful separations reported in the literature.[1][2]
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer).
-
Column: An amino-propyl bonded silica (B1680970) column (e.g., NH2 P50) or a specialized carbohydrate analysis column (e.g., Sugar-Pak™ I).
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting point is an isocratic elution with a high percentage of acetonitrile (e.g., 80:20 acetonitrile:water).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
The following diagram illustrates the logical relationship in selecting an appropriate HPLC method for separating this compound and its isomers.
Caption: A decision tree for selecting an HPLC method for this compound analysis.
References
- 1. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
D-Isofloridoside sample preparation for NMR analysis best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation of D-Isofloridoside samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: For this compound, a polar glycoside, several deuterated solvents can be used. Deuterium (B1214612) oxide (D₂O) is a common choice for carbohydrates as it readily dissolves polar compounds.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent option for carbohydrates, including complex polysaccharides.[3] For resolving overlapping hydroxyl proton signals and disrupting intermolecular hydrogen bonding, Pyridine-d₅ can be particularly effective.[4]
Q2: What is a typical concentration range for a this compound NMR sample?
A2: For a standard ¹H NMR spectrum of a small molecule like this compound (molecular weight < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.[5] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[5] For quantitative NMR (qNMR), precise weighing of 4-12 mg of the sample in a 5 mm NMR tube with a known volume of solvent is recommended.[6]
Q3: How can I ensure the quality and cleanliness of my NMR tube?
A3: Use high-quality 5 mm NMR tubes. Even new tubes should be cleaned before use.[7] A common cleaning procedure involves washing with acetone (B3395972) or distilled water. For more stubborn residues, ultrasonic cleaning or soaking in aqua regia followed by thorough rinsing can be employed.[7] Always handle NMR tubes by the top to avoid introducing contaminants.[8]
Q4: Is it necessary to filter my this compound sample before transferring it to the NMR tube?
A4: Yes, it is highly recommended to filter your sample.[7][8][9] Solid particulates in the sample can interfere with the magnetic field homogeneity (shimming), leading to poor spectral resolution and broad lines.[5][9] You can filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette.[7][8]
Q5: What is the purpose of using a deuterated solvent?
A5: Deuterated solvents, where protons (¹H) are replaced by deuterium (²H), are used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[3][5] The deuterium signal is also used by the NMR spectrometer to "lock" the magnetic field, which prevents it from drifting during the experiment.[5]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation of this compound
Objective: To prepare a this compound sample for qualitative ¹H NMR analysis.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Vortex mixer
-
Pasteur pipette and bulb
-
Small glass vial
-
Glass wool or Kimwipe
Methodology:
-
Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.[5]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect the solution to confirm there are no suspended particles.[10]
-
Place a small plug of glass wool or a Kimwipe into a Pasteur pipette to create a filter.
-
Using the filter pipette, transfer the this compound solution into the NMR tube.[7][8]
-
The final volume in the NMR tube should be between 0.6 mL and 0.7 mL.[5]
-
Cap the NMR tube securely. If using a solvent that readily absorbs moisture, you can wrap the cap with parafilm.[6]
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone before inserting it into the spectrometer.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation of this compound
Objective: To prepare a this compound sample for accurate concentration determination using an internal standard.
Materials:
-
This compound sample (4-12 mg)
-
Internal standard of known purity (e.g., maleic acid, TSP for D₂O)
-
Deuterated solvent (e.g., D₂O)
-
Analytical balance (readable to 0.01 mg)
-
High-quality 5 mm NMR tube and cap
-
Volumetric flask and micropipettes (if preparing solutions separately)
-
Vortex mixer
Methodology:
-
Accurately weigh approximately 4-12 mg of this compound directly into a clean, tared vial. Record the exact weight.[6]
-
Select an internal standard that has a known purity and at least one signal that does not overlap with the this compound signals.[1][10]
-
Accurately weigh an equimolar amount of the internal standard into the same vial. Record the exact weight.
-
Add a precise volume (e.g., 600 µL for a 5 mm tube) of the deuterated solvent to the vial.[6]
-
Ensure complete dissolution by vortexing.[10]
-
Transfer the solution quantitatively to the NMR tube.
-
Cap the tube securely. To minimize evaporation, the tube may be sealed with a torch or wrapped with PTFE tape and paraffin (B1166041) tape.[6]
-
For optimal results, it is recommended to prepare samples in triplicate to ensure the consistency of the weighing and sample preparation procedure.[11]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Analyte Mass (¹H NMR) | 5-25 mg | Sufficient for good signal-to-noise in a reasonable time.[5] |
| Analyte Mass (¹³C NMR) | 50-100 mg | Higher concentration needed due to lower ¹³C sensitivity.[5] |
| Analyte Mass (qNMR) | 4-12 mg | Ensures accurate weighing and avoids dissolution issues.[6] |
| Solvent Volume (5 mm tube) | 0.6-0.7 mL (approx. 4-5 cm height) | Optimal for spectrometer shimming and sensitivity.[5][12] |
| Internal Standard (qNMR) | Equimolar to analyte | Provides signals of comparable intensity for accurate integration.[10] |
Troubleshooting Guide
Issue: Poor spectral resolution and broad peaks.
-
Possible Cause 1: Inhomogeneous sample.
-
Possible Cause 2: Poor shimming.
-
Possible Cause 3: Paramagnetic impurities.
-
Solution: If suspected, these can sometimes be removed by passing the sample through a small plug of celite.
-
Issue: Unexpected peaks in the spectrum.
-
Possible Cause 1: Contaminated NMR tube or solvent.
-
Solution: Use a thoroughly cleaned NMR tube and high-purity deuterated solvent.[7]
-
-
Possible Cause 2: Water peak (especially in organic solvents).
-
Solution: Use dried deuterated solvents. Store solvents with a cap and parafilm to prevent moisture absorption.[12]
-
-
Possible Cause 3: Residual solvent from sample purification.
-
Solution: Ensure the this compound sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
Issue: Signals are overlapping, making interpretation difficult.
-
Possible Cause 1: Solvent choice.
-
Solution: For glycosides like this compound, intermolecular hydrogen bonding can cause signal broadening and overlap. Using a solvent like Pyridine-d₅ can help to break up these interactions and improve signal dispersion.[4]
-
-
Possible Cause 2: pH effects (if in D₂O).
-
Solution: The chemical shifts of hydroxyl and other exchangeable protons can be pH-dependent. Adjusting the pD of the sample may help to resolve overlapping signals.
-
-
Possible Cause 3: Temperature effects.
-
Solution: Acquiring the spectrum at a different temperature can sometimes improve signal separation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. Sample preparation issues in NMR-based plant metabolomics: optimisation for Vitis wood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Minimizing batch-to-batch variability in D-Isofloridoside extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in D-Isofloridoside extraction from red algae.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction and analysis process.
Issue 1: High Variability in this compound Yield Between Batches
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Raw Material | Source Material Standardization: Source red algae from a single, reputable supplier. Document the species (e.g., Porphyra, Laurencia), collection date, geographical location, and storage conditions.[1][2][3] Seasonal and geographical variations significantly impact isofloridoside (B1213938) content.[4][5] |
| Variable Particle Size | Standardize Grinding: Implement a consistent grinding or milling protocol to ensure a uniform particle size of the dried algae powder. A smaller, consistent particle size increases the surface area for solvent penetration and improves extraction efficiency. |
| Inconsistent Solvent-to-Solid Ratio | Precise Ratio Control: Maintain a fixed and accurately measured ratio of solvent to raw material for every extraction. A higher solvent-to-solid ratio generally increases yield but can also extract more impurities. |
| Fluctuations in Extraction Parameters | Strict Parameter Control: Tightly control extraction temperature and duration. For solvent extractions, use a temperature-controlled water bath or heating mantle. Precisely time each extraction step. |
| Operator-Dependent Variations | Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for the entire extraction process to minimize variability between different operators. |
Issue 2: Low or No this compound Detected in Extract
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Solvent Choice | Solvent Optimization: this compound is a polar compound. Use polar solvents like ethanol (B145695), methanol, or aqueous mixtures of these for extraction. A 70% ethanol solution has been shown to be effective.[2] Non-polar solvents will result in poor extraction efficiency. |
| Degradation of this compound | Temperature Control: Avoid excessive heat during extraction and solvent evaporation, as this compound can be thermolabile. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. |
| Inefficient Extraction Method | Method Evaluation: Consider alternative extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time and solvent consumption. |
| Issues with Analytical Method | Analytical Troubleshooting: Refer to the troubleshooting guide for HPLC and NMR analysis below to ensure your analytical method is performing correctly. |
Issue 3: Inconsistent HPLC and NMR Analytical Results
Troubleshooting HPLC Analysis: [6][7][8][9][10]
| Symptom | Possible Cause | Solution |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase for each run and ensure thorough mixing. Use a gradient proportioning valve that is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Peak Tailing | Active sites on the column. | Use a high-purity silica (B1680970) column. Adjust mobile phase pH to suppress silanol (B1196071) ionization. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Ghost Peaks | Contaminants in the mobile phase or sample. | Use high-purity solvents and filter samples before injection. |
| Carryover from previous injections. | Implement a robust needle wash protocol. |
Troubleshooting NMR Analysis:
| Symptom | Possible Cause | Solution |
| Broad Peaks | Poor sample shimming. | Re-shim the magnet before acquiring data. |
| Presence of paramagnetic impurities. | Purify the sample further, for example, using a silica plug. | |
| Sample concentration too high. | Dilute the sample. | |
| Inaccurate Quantification | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters. |
| Incorrectly set pulse width. | Calibrate the 90-degree pulse width for your sample and probe. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound? A1: this compound is a natural galactosyl-glycerol found in various species of red algae (Rhodophyta), such as those from the genera Porphyra and Laurencia.[11]
Q2: What are the key factors that influence the natural variation of this compound in red algae? A2: The concentration of this compound in red algae is influenced by environmental factors such as seasonality, water temperature, salinity, and light exposure.[4][5] Marked changes in the relative amounts of isofloridosides have been observed throughout the seasons.[1][2][3]
Q3: Which solvent system is most effective for extracting this compound? A3: Polar solvents are most effective for extracting this compound. A commonly used and effective solvent is 70% ethanol in water.[2] Methanol and methanol-water mixtures are also used. The choice of solvent can significantly impact the extraction yield and the co-extraction of other compounds.
Q4: How can I purify this compound from the crude extract? A4: Purification of this compound typically involves chromatographic techniques. A common approach is to first use ion-exchange chromatography to remove charged molecules, followed by one or more rounds of High-Performance Liquid Chromatography (HPLC) to isolate this compound from other closely related compounds like floridoside and L-isofloridoside.
Q5: What is the biological activity of this compound? A5: this compound has been shown to have anti-angiogenic properties. It can inhibit the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and modulate downstream signaling pathways such as PI3K/AKT and MAPK, which are crucial for the formation of new blood vessels.[11]
Data Presentation
Table 1: Seasonal Variation of Floridoside (a related compound) in Palmaria palmata
| Season | Floridoside Content (% of dry weight) |
| Winter (Jan-Mar) | < 5% |
| Summer (Jun-Aug) | > 20% |
Data adapted from studies on Palmaria palmata, indicating a significant seasonal impact on the concentration of related heterosides.[5]
Experimental Protocols
Protocol 1: Extraction of this compound from Red Algae
-
Preparation of Algal Material:
-
Thoroughly wash the fresh red algae with distilled water to remove salts and debris.
-
Freeze-dry the algal material to a constant weight.
-
Grind the dried algae into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Solvent Extraction:
-
Weigh 100 g of the dried algal powder and place it in a suitable flask.
-
Add 1000 mL of 70% (v/v) aqueous ethanol.
-
Extract at 70°C for 6 hours with continuous stirring in a temperature-controlled water bath.[2]
-
After extraction, cool the mixture to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous extract can be lyophilized to obtain a crude powder.
-
-
Purification (Optional):
-
Dissolve the crude extract in deionized water.
-
Apply the solution to a prepared ion-exchange chromatography column to remove charged impurities.
-
Elute the neutral fraction containing this compound with deionized water.
-
Further purify the this compound using preparative HPLC with a suitable column (e.g., C18 or a specialized sugar column).
-
Visualizations
Caption: this compound Extraction Workflow.
Caption: Troubleshooting Logic for Batch Variability.
Caption: this compound Inhibition of VEGFR-2 Signaling.
References
- 1. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seasonal and geographical variation in the chemical composition of the red alga Palmaria palmata (L.) Kuntze | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Isofloridoside and L-Isofloridoside: A Guide for Researchers
An objective comparison of the known biological activities of D-Isofloridoside and the current knowledge gap regarding its stereoisomer, L-Isofloridoside, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data for this compound, highlighting its therapeutic potential, while underscoring the critical need for further investigation into the bioactivity of L-Isofloridoside.
Introduction: The Significance of Stereochemistry
Isofloridoside (B1213938), a galactosylglycerol (B43771) found in red algae, exists as two stereoisomers: this compound and L-Isofloridoside. While structurally similar, the spatial arrangement of their atoms can lead to significant differences in their interactions with biological systems. This guide delves into the documented biological activities of this compound and addresses the current void in our understanding of L-Isofloridoside's pharmacological profile.
This compound: A Profile of Biological Activity
Extensive research has identified this compound as a molecule with promising therapeutic properties, notably in the realms of antioxidant, anti-inflammatory, and anti-angiogenic activities.
Antioxidant Properties
This compound has demonstrated significant antioxidant capacity in various studies. It has been shown to scavenge free radicals, inhibit reactive oxygen species (ROS) production, and protect against oxidative stress-induced cellular damage.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is well-documented. It has been observed to suppress the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.
Anti-Angiogenic Potential
Recent studies have highlighted the ability of this compound to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This compound has been shown to interfere with signaling pathways that are crucial for angiogenesis.[1]
L-Isofloridoside: An Unexplored Frontier
In stark contrast to its D-isomer, there is a significant lack of research on the biological activities of L-Isofloridoside in mammalian systems. The majority of available literature focuses on its physiological role in red algae, particularly in the context of osmotic acclimation.[2][3] Studies on red algae extracts containing L-Isofloridoside have reported antioxidant and other bioactive properties; however, these effects are attributed to the complex mixture of compounds present in the extracts and cannot be specifically ascribed to L-Isofloridoside.
The absence of direct comparative studies and the scarcity of data on L-Isofloridoside's interaction with mammalian cells and tissues represent a significant knowledge gap. The principle of stereospecificity in pharmacology suggests that L-Isofloridoside could possess unique biological activities, potentially differing in potency or even having entirely different effects compared to the D-isomer.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound. No corresponding data is currently available for L-Isofloridoside.
Table 1: Antioxidant Activity of this compound
| Assay | Cell Line/System | Concentration | Result | Reference |
|---|---|---|---|---|
| ROS Inhibition | Not Specified | Not Specified | Significant Inhibition | [4] |
| MMP-2 and MMP-9 Inhibition | Not Specified | Not Specified | Potential Inhibitor |[4] |
Table 2: Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Inhibition of Tumor Angiogenesis | HT1080 and HUVEC | Reduced MMP-2/9 activity, inhibited HIF-1α expression, down-regulated VEGF production | Regulation of PI3K/AKT and MAPK pathways | [1] |
| Inhibition of VEGF-induced Angiogenesis | HUVEC | Inhibited VEGFR-2 activation, down-regulated PDGF production | Regulation of PI3K/AKT, MAPK, and NF-κB signal pathways |[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below to facilitate reproducibility and further research.
Anti-Angiogenesis Assays
Cell Culture:
-
Human fibrosarcoma (HT1080) cells and human umbilical vein endothelial cells (HUVEC) were used.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis:
-
Cells were treated with this compound at various concentrations.
-
Total protein was extracted using lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., MMP-2, MMP-9, HIF-1α, VEGF, VEGFR-2, PI3K, AKT, MAPK, NF-κB) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Zymography:
-
The activity of MMP-2 and MMP-9 in the culture medium was determined by gelatin zymography.
-
Conditioned media were collected and subjected to electrophoresis on a gelatin-containing polyacrylamide gel.
-
After electrophoresis, the gel was washed and incubated in a developing buffer.
-
The gel was stained with Coomassie Brilliant Blue R-250 and then destained. Gelatinolytic activity was observed as clear bands on a blue background.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Caption: this compound's inhibition of tumor angiogenesis in HT1080 cells.
Caption: this compound's effect on VEGF-induced angiogenesis in HUVEC cells.
Conclusion and Future Directions
The available scientific evidence strongly supports the potential of this compound as a bioactive compound with antioxidant, anti-inflammatory, and anti-angiogenic properties. The detailed understanding of its mechanisms of action provides a solid foundation for further preclinical and clinical development.
However, the complete absence of data on the biological activities of L-Isofloridoside is a critical gap in the field. The principles of stereochemistry dictate that L-Isofloridoside could have a distinct pharmacological profile. Therefore, future research should prioritize the investigation of L-Isofloridoside to:
-
Evaluate its antioxidant, anti-inflammatory, and anti-angiogenic properties in direct comparison to this compound.
-
Elucidate the signaling pathways modulated by L-Isofloridoside.
-
Conduct in vivo studies to determine the physiological effects and therapeutic potential of L-Isofloridoside.
A comprehensive understanding of both stereoisomers is essential for fully harnessing the therapeutic potential of isofloridosides from marine resources. This guide serves as a call to the scientific community to explore the uncharted territory of L-Isofloridoside's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of D-Isofloridoside and Floridoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two isomeric galactosylglycerols, D-isofloridoside and floridoside. Both compounds, primarily found in red algae, have demonstrated significant antioxidant properties. This document synthesizes experimental data to highlight their relative efficacy in various antioxidant assays and elucidates the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activities
The following table summarizes the key quantitative data on the antioxidant capacities of this compound and floridoside based on experimental studies.
| Antioxidant Assay | Parameter | This compound | Floridoside | Reference |
| Alkyl Radical Scavenging | IC₅₀ (μM) | 32.3 | 43.7 | [1] |
| Scavenging Activity at 100 μM (%) | 91.4 | 84.7 | [1] | |
| Myeloperoxidase (MPO) Inhibition | Inhibition at 100 μM (%) | 94.7 | 91.8 | [1] |
| Inhibition at 25 μM (%) | 80.7 | 78.4 | [1] | |
| Inhibition at 10 μM (%) | 55.0 | 43.8 | [1] | |
| Inhibition at 1 μM (%) | 36.3 | 24.4 | [1] | |
| Cellular Reactive Oxygen Species (ROS) Inhibition | Inhibition of ROS production | Effective | Effective | [1][2][3][4][5] |
| Gene Expression | Glutathione (B108866) (GSH) and Superoxide (B77818) Dismutase (SOD) | Upregulates | Upregulates | [1] |
Key Observation: The presented data suggests that this compound exhibits a slightly higher antioxidant capacity compared to floridoside in terms of both direct radical scavenging and inhibition of the pro-oxidant enzyme myeloperoxidase.[1]
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
Floridoside has been shown to exert its antioxidant effects not only through direct radical scavenging but also by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).
Caption: Nrf2-ARE signaling pathway activated by floridoside.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Alkyl Radical Scavenging Assay (ESR Spectroscopy)
-
Principle: This assay utilizes electron spin resonance (ESR) spectroscopy to directly detect and quantify free radicals. The reduction in the ESR signal intensity of a known radical upon addition of an antioxidant is proportional to the scavenging capacity of the antioxidant.
-
Protocol:
-
Generate alkyl radicals using a Fenton-like reaction (e.g., FeSO₄ + H₂O₂ + DMPO as a spin-trapping agent).
-
Acquire a baseline ESR spectrum of the generated alkyl radicals.
-
Introduce varying concentrations of this compound or floridoside to the reaction mixture.
-
Record the ESR spectra in the presence of the test compounds.
-
Calculate the percentage of scavenging activity by comparing the signal intensity with and without the antioxidant. The IC₅₀ value is determined as the concentration of the antioxidant required to scavenge 50% of the alkyl radicals.
-
Myeloperoxidase (MPO) Inhibition Assay
-
Principle: MPO is a peroxidase enzyme that produces hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. This assay measures the inhibition of MPO's chlorination activity.
-
Protocol:
-
Prepare a reaction mixture containing human MPO, H₂O₂, and a chloride source in a suitable buffer.
-
Add a fluorescent probe (e.g., aminophenyl fluorescein, APF) that is selectively cleaved by HOCl to produce a fluorescent product.
-
Incubate the reaction mixture with varying concentrations of this compound or floridoside.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of MPO inhibition by comparing the fluorescence in the presence and absence of the test compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.
-
Protocol:
-
Generate the ABTS•⁺ radical cation by reacting ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the antioxidant sample to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•⁺ and often express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
References
D-Isofloridoside: A Potent Marine-Derived Anti-inflammatory Agent Outperforms a Key Flavonoid and Rivals a Standard NSAID
For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Recent investigations into the anti-inflammatory properties of D-Isofloridoside, a natural compound isolated from the marine red alga Laurencia undulata, reveal its significant potential as a therapeutic agent.[1][2] This comprehensive guide provides a comparative analysis of this compound against the well-known natural flavonoid, quercetin, and the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The evidence presented herein, supported by experimental data, demonstrates this compound's potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound, quercetin, and diclofenac was evaluated based on their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
| Compound | Cell Line | IC50 for NO Inhibition | Key Findings & Citations |
| This compound | BV-2 (murine microglia) | ~50 µM (approx. 50% inhibition) | Demonstrates dose-dependent inhibition of NO production.[3] |
| Quercetin | RAW 264.7 (murine macrophage) | 27 µM | Effectively inhibits NO production.[4] |
| Diclofenac | RAW 264.7 (murine macrophage) | 47.12 µg/mL | Shows significant inhibition of NO production.[2] |
Note: Direct comparison of IC50 values should be interpreted with caution due to the use of different cell lines in the cited studies.
Unraveling the Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. Experimental evidence indicates that this compound significantly suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2, and the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] This dual inhibition leads to a downstream reduction in the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the production of NO and prostaglandins.[1][3]
Quercetin and diclofenac also modulate these pathways. Quercetin has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory properties.[5] Diclofenac, a classic NSAID, is well-known for its inhibition of COX enzymes, and studies have also indicated its ability to suppress NF-κB activation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of this compound and its comparators.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[7]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[8]
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound, quercetin, or diclofenac for 1-2 hours before the addition of LPS.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[8]
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Typically, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
The absorbance is read at the specified wavelength, and the cytokine concentration is calculated from a standard curve.[7][9]
-
4. Western Blot Analysis for Protein Expression:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of MAPK proteins (p-p38, p-ERK).
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[1][3]
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 8. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Cytological Profiling and Anti-Inflammatory Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of D-Isofloridoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of D-Isofloridoside, a galactosylglycerol (B43771) found in various natural sources with potential therapeutic properties. The following sections detail the experimental protocols and performance characteristics of three key analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also discussed as a potential method.
Quantitative Data Summary
The performance of each quantification method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC-MS/MS | Quantitative NMR (qNMR) (Representative) | GC-MS (Representative) | HPAEC-PAD (Potential Method) |
| Linearity (R²) | >0.9989[1][2] | Typically >0.999 | Typically >0.99 | Typically >0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | ~10 µM[3][4] | ng/mL range (compound dependent) | 0.003 - 0.016 mg/L (for similar compounds)[5] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | Dependent on accuracy requirements | ng/mL range (compound dependent) | 0.009 - 0.054 mg/L (for similar compounds)[5] |
| Intra-day Precision (%RSD) | < 8.4%[1] | < 2% | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 8.5%[1] | < 3% | < 15% | < 5% |
| Accuracy (Recovery %) | 75.7%[1] | 98-102% | 90-110% | 91.2% - 103.9% (for similar compounds)[5] |
Experimental Protocols
Detailed methodologies for each of the key quantification techniques are provided below.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices.
Sample Preparation:
-
Homogenize 100 mg of the sample (e.g., red algae) in 1 mL of 70% ethanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Dry the supernatant using a rotary evaporator.
-
Dissolve the dried extract in 50.0 mL of acetonitrile (B52724)/water (1:1, v/v).
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
Chromatographic Conditions:
-
Instrument: Finnigan Surveyor and TSQ Quantum Access system (or equivalent).
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: m/z 253 → 119 and m/z 253 → 89 for both floridoside and isofloridoside.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct quantification of the analyte without the need for an identical standard for calibration. The following is a representative protocol adaptable for this compound.
Sample Preparation:
-
Accurately weigh a specific amount of the dried extract containing this compound.
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid, DSS). The internal standard should have a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).
Data Processing and Quantification:
-
Process the acquired FID using an appropriate software (e.g., TopSpin, Mnova).
-
Perform phase and baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary. The following is a representative protocol.
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix as described for HPLC-MS/MS.
-
Dry the extract completely under a stream of nitrogen.
-
Add a derivatization agent to the dried extract. A common method for sugars is silylation. For example, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: A temperature gradient to separate the derivatized compounds (e.g., start at 100°C, ramp to 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
D-Isofloridoside in Red Algae: A Comparative Analysis for Research and Drug Development
A comprehensive review of D-isofloridoside content across various red algae species, detailing quantification methods and potential therapeutic signaling pathways.
For researchers, scientists, and drug development professionals exploring the therapeutic potential of marine natural products, this compound, a major photosynthetic product in red algae (Rhodophyta), presents a compelling subject of investigation.[1] This guide provides a comparative analysis of this compound content in different red algae species, supported by experimental data and detailed methodologies.
Comparative Content of this compound and Floridoside
The concentration of this compound and its isomer, floridoside, can vary significantly among different species of red algae. Environmental factors, such as tidal level, can also influence the abundance of these compounds, with algae inhabiting higher tidal zones often exhibiting higher concentrations as an osmotic adjustment.[2][3] A study by Chen et al. (2014) provides a quantitative comparison of floridoside and isofloridoside (B1213938) in seven red algae species, as summarized in the table below.
| Red Algae Species | Floridoside (µg/g) | Isofloridoside (µg/g) |
| Pyropia haitanensis | 1140 ± 70.0 | 9260 ± 1190 |
| Gloiopeltis furcata | 1380 ± 190 | 12400 ± 1310 |
| Caulacanthus okamurai | 790 ± 80.0 | Not Detected |
| Gelidium divaricatum | 650 ± 60.0 | Not Detected |
| Gymnogongrus flabelliformis | 480 ± 50.0 | Not Detected |
| Grateloupia filicina | 320 ± 40.0 | Not Detected |
| Champia parvula | Not Detected | Not Detected |
| Data sourced from Chen et al. (2014).[2] |
Notably, isofloridoside was only detected in the two species from the high intertidal zone, Pyropia haitanensis and Gloiopeltis furcata, with the latter showing the highest concentration.[2] Other studies have also identified the presence of both D- and L-isofloridoside in species like Porphyra columbina and Bangia atropurpurea.[4][5]
Experimental Protocols
The following methodologies are based on the work of Chen et al. (2014) for the extraction and quantification of floridoside and isofloridoside in red algae.[2][3]
Sample Preparation and Extraction
-
Algal Sample Collection and Preparation: Collect fresh red algae samples and wash them with filtered seawater to remove epiphytes and debris. The samples are then dried at a low temperature (e.g., 50°C) to a constant weight and ground into a fine powder.
-
Extraction: Weigh 0.1 g of the dried algal powder and add 1 mL of a methanol-water solution (4:1, v/v). The mixture is then sonicated for 30 minutes to extract the target compounds.
-
Centrifugation and Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes. The resulting supernatant is filtered through a 0.22 µm membrane to remove any particulate matter before analysis.[6]
Quantification by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is used for the analysis.[2][3]
-
Chromatographic Conditions:
-
Column: A suitable column for separating polar compounds, such as an amino column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: Maintained at a constant rate (e.g., 0.3 mL/min).
-
Injection Volume: A small volume of the filtered extract (e.g., 10 µL) is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for floridoside and isofloridoside.
-
-
Quantification: Calibration curves are constructed using purified standards of floridoside and isofloridoside to quantify their concentrations in the algal extracts.[6]
References
- 1. Red algae - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
D-Isofloridoside in Osmotic Adjustment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-isofloridoside's role in osmotic adjustment against other common osmolytes, supported by experimental data.
In the face of osmotic stress, a significant threat to cellular integrity and function, organisms have evolved mechanisms to accumulate small organic molecules known as osmolytes or compatible solutes. These molecules help maintain cell turgor and protect cellular components without interfering with normal metabolic processes. Among these, this compound, a galactosylglycerol (B43771) found in red algae, plays a crucial role in osmotic adjustment. This guide delves into the comparative efficacy of this compound, presenting quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Comparison of Osmolyte Accumulation
The accumulation of osmolytes is a direct response to the osmolarity of the external environment. The following table summarizes the intracellular concentrations of this compound and its isomers, floridoside and L-isofloridoside, in the red alga Porphyra columbina under varying salinity conditions. This data, adapted from Karsten et al. (1993), provides a quantitative insight into the response of these specific osmolytes to osmotic stress. While direct comparative data for a wider range of osmolytes under identical conditions is limited in the literature, this provides a clear indication of their physiological concentrations during osmotic stress.
| Osmolyte | Salinity (ppt) | Concentration (mmol kg⁻¹ dry weight) | Source |
| This compound | 10 | 2 | [1][2] |
| 34 (Normal Seawater) | 2 | [1][2] | |
| 60 | 165 | [1][2] | |
| L-Isofloridoside | 10 | 130 | [1][2] |
| 34 (Normal Seawater) | 160 | [1][2] | |
| 60 | 450 | [1][2] | |
| Floridoside | 10 | 130 | [1][2] |
| 34 (Normal Seawater) | 250 | [1][2] | |
| 60 | 380 | [1][2] | |
| Sorbitol (in Bostrychia arbuscula) | Hypersaline conditions | 50 to 195 | [3][4] |
| Proline (in various plants) | Salt Stress | Linearly increases with salinity | [5] |
| Glycerol (in Dunaliella salina) | High Salinity | Accumulates to high levels | [5] |
| Trehalose (in various organisms) | High Salt Stress | Increased production | [5] |
| Mannitol (in Platymonas suecica) | High Salinity | Linearly accumulates with increasing salinity | [5] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of osmolytes.
Quantification of this compound and other Sugars by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of compatible solutes in red algae[6][7][8][9].
Objective: To separate and quantify this compound, floridoside, and other soluble carbohydrates from algal extracts.
Materials:
-
Lyophilized algal tissue
-
Ethanol (B145695) (70% v/v)
-
Deionized water
-
Syringe filters (0.22 µm)
-
HPLC system equipped with a refractive index (RI) detector and an amino-functionalized column (e.g., NH2 P50)
-
Acetonitrile (HPLC grade)
-
Standards for this compound, floridoside, etc.
Procedure:
-
Extraction:
-
Homogenize 10-20 mg of lyophilized algal tissue in 1 mL of 70% ethanol.
-
Incubate the mixture at 70°C for 2 hours in a water bath.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Evaporate the ethanol from the combined supernatant under a stream of nitrogen or using a rotary evaporator.
-
Redissolve the dried extract in a known volume of deionized water (e.g., 1 mL).
-
-
Sample Preparation:
-
Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: Amino-functionalized silica (B1680970) column.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of pure standards.
-
Identify and quantify the peaks in the sample chromatogram by comparing retention times and integrating the peak areas against the calibration curve.
-
In Vitro Cell Viability Assay under Osmotic Stress (MTT Assay)
This protocol provides a method to assess the protective effect of osmolytes on cells subjected to hyperosmotic conditions[10][11].
Objective: To determine the viability of cells treated with different osmolytes under osmotic stress.
Materials:
-
Cell line (e.g., human corneal epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Osmoticum (e.g., NaCl, sorbitol)
-
Test osmolytes (this compound, proline, glycerol, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare hyperosmotic media by adding the desired concentration of the osmoticum (e.g., 200 mM NaCl) to the culture medium.
-
Prepare treatment groups by supplementing the hyperosmotic media with different concentrations of the test osmolytes.
-
Include a control group with normal medium and a stress control group with only the hyperosmotic medium.
-
Remove the old medium from the cells and add 100 µL of the respective treatment media to each well.
-
Incubate for the desired stress period (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is intricately linked to the broader stress response network within the cell. While a complete, specific signaling cascade for this compound is still under investigation, current research points to the involvement of enzymes analogous to trehalose-6-phosphate (B3052756) synthase (TPS) and a general response to osmotic stress signals perceived at the cell membrane.
Caption: Generalized signaling pathway for isofloridoside biosynthesis under osmotic stress.
The experimental workflow for comparing the osmoprotective effects of different compounds can be visualized as follows:
Caption: Experimental workflow for comparing osmoprotective effects.
References
- 1. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological responses to salt stress by native and introduced red algae in New Zealand [e-algae.org]
- 4. researchgate.net [researchgate.net]
- 5. Salinity Stress Responses and Adaptation Mechanisms in Eukaryotic Green Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of D-Isofloridoside: A Comparative Guide to its Signaling Pathway Interactions
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of D-Isofloridoside (DIF), a natural compound isolated from the red alga Laurencia undulata, with its structural isomer, floridoside, and established pathway inhibitors. By presenting key experimental data and detailed protocols, this document aims to elucidate the molecular targets of this compound within critical signaling pathways, thereby informing future research and therapeutic development.
This compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-angiogenic effects. These properties are intrinsically linked to its ability to modulate key signaling cascades within the cell. This guide will delve into the molecular mechanisms of this compound, focusing on its impact on the PI3K/AKT, MAPK, and NF-κB signaling pathways, as well as its inhibitory effects on matrix metalloproteinases (MMPs).
Comparative Analysis of Bioactivity
To provide a clear perspective on the efficacy of this compound, its performance is compared against its isomer, floridoside, and well-characterized inhibitors of the PI3K/AKT and NF-κB pathways, LY294002 and BAY 11-7082, respectively.
Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH radical scavenging | 41.8 | [1] |
| Floridoside | DPPH radical scavenging | 39.3 | [1] |
Inhibition of Matrix Metalloproteinases (MMPs)
| Compound | Target | Cell Line | Effect | Source |
| This compound | MMP-2, MMP-9 | HT1080 | Inhibition of activity | [2][3][4][5][6] |
| Floridoside | MMP-2, MMP-9 | HT1080 | Inhibition of expression | [1] |
Signaling Pathway Modulation
| Compound | Pathway | Key Proteins Modulated | Cell Line | Effect | Source |
| This compound | PI3K/AKT, MAPK, NF-κB | p-Akt, p-ERK, p-p38, NF-κB | HUVEC, HT1080 | Inhibition | [7] |
| Floridoside | MAPK/Nrf2 | p-ERK, p-p38 | BV-2 microglia, L-02 hepatocytes | Inhibition of p-ERK, p-p38; Activation of Nrf2 | [8][9][10] |
| LY294002 | PI3K | PI3Kα, PI3Kβ, PI3Kδ | Various | Potent Inhibition (IC50: 0.5 - 0.97 µM) | [1][7][11][12][13] |
| BAY 11-7082 | NF-κB | IκBα phosphorylation | Various | Potent Inhibition (IC50: 5-10 µM for IκBα phosphorylation) | [14][15][16][17][18] |
Signaling Pathway Diagrams
To visualize the molecular interactions of this compound, the following diagrams illustrate its proposed mechanisms of action within key signaling pathways.
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments.
Western Blot Analysis for PI3K/AKT and MAPK Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other appropriate cell lines in standard growth medium.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat cells with varying concentrations of this compound, floridoside, or a positive control (e.g., LY294002 for PI3K/AKT) for a specified time. A vehicle control (e.g., DMSO) should be included.
-
For pathway activation, stimulate cells with an appropriate agonist (e.g., VEGF) for a short period before harvesting.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin or GAPDH).
NF-κB Activation Assay (Nuclear Translocation)
Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Treat the cells with this compound, floridoside, or a positive control (e.g., BAY 11-7082) for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit. An increase in the nuclear-to-cytoplasmic ratio indicates NF-κB activation.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Objective: To determine the inhibitory effect of this compound on the activity of MMP-2 and MMP-9.
1. Cell Culture and Sample Collection:
-
Culture HT1080 fibrosarcoma cells in serum-free medium.
-
Treat the cells with various concentrations of this compound or floridoside.
-
Collect the conditioned medium after a specified incubation period.
2. Zymography:
-
Prepare a polyacrylamide gel containing gelatin as a substrate.
-
Mix the conditioned medium with a non-reducing sample buffer and load it onto the gel without boiling.
-
Perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
3. Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
Quantify the intensity of the clear bands using densitometry to determine the relative MMP activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the molecular targets of a compound like this compound.
This guide provides a foundational understanding of the molecular targets of this compound and its comparative performance. The presented data and protocols offer a valuable resource for researchers aiming to further investigate its therapeutic potential. Future studies should focus on direct, quantitative comparisons with its isomer and other relevant compounds across a broader range of cell lines and in vivo models to fully elucidate its mechanism of action and pave the way for its clinical application.
References
- 1. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 2. Salidroside, 8(E)-Nuezhenide, and Ligustroside from Ligustrum japonicum Fructus Inhibit Expressions of MMP-2 and -9 in HT 1080 Fibrosarcoma | MDPI [mdpi.com]
- 3. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-invasive activity of ursolic acid correlates with the reduced expression of matrix metalloproteinase-9 (MMP-9) in HT1080 human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of MMP-2 and MMP-9 Gelatinase Blockade as a Therapeutic Strategy in Fibrosarcoma Treatment: A Decadal Review [mdpi.com]
- 6. Production of PMA-induced MMP-2 and MMP-9 in the HT-1080 Fibrosarcoma Cell Line is Inhibited by Corydalis heterocarpa via the MAPK-related Pathway -Journal of Life Science | Korea Science [koreascience.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
Replicating published findings on D-Isofloridoside's antiangiogenic effects
For researchers and professionals in drug development, identifying and characterizing novel antiangiogenic agents is a critical endeavor. D-Isofloridoside (DIF), a natural compound isolated from the marine red alga Laurencia undulata, has emerged as a promising candidate with potent antiangiogenic properties.[1][2] This guide provides a comprehensive comparison of the antiangiogenic effects of this compound with two established antiangiogenic drugs, Sorafenib and Bevacizumab, supported by experimental data and detailed methodologies.
Comparative Analysis of Antiangiogenic Activity
The antiangiogenic potential of this compound, Sorafenib, and Bevacizumab has been evaluated through various in vitro assays, primarily using Human Umbilical Vein Endothelial Cells (HUVECs). The following tables summarize the quantitative data from published findings, offering a clear comparison of their efficacy in inhibiting key processes of angiogenesis.
| Compound | Assay | Cell Line | Concentration | Inhibition (%) | IC50 |
| This compound | HUVEC Proliferation | HUVEC | Not specified | Not specified | Not specified |
| HUVEC Tube Formation | HUVEC | 100 µM | ~63.6% | Not specified | |
| HUVEC Migration | HUVEC | 100 µM | ~63.6% | Not specified | |
| Sorafenib | HUVEC Proliferation | HUVEC | Not specified | Not specified | ~1.5 µM |
| Tumor Cell Proliferation | HepG2, HuH-7 | Not specified | Not specified | ~6-11 µM | |
| Bevacizumab | HUVEC Proliferation | HUVEC | 2-10 mg/mL | Dose-dependent | Not specified |
| VEGFR2 Activation | Endothelial Cells | Not specified | Not specified | ~0.11 µg/mL |
Mechanisms of Action: A Comparative Overview
The antiangiogenic effects of these three compounds are mediated through distinct yet sometimes overlapping signaling pathways.
This compound exerts its effects through a multi-targeted approach. It has been shown to reduce the activity of matrix metalloproteinases (MMP-2/9) and inhibit the expression of hypoxia-inducible factor-1α (HIF-1α).[1][2] This is achieved by regulating the downstream PI3K/AKT and MAPK signaling pathways. Furthermore, this compound can inhibit the activation of VEGF receptor (VEGFR-2), a critical step in the angiogenic cascade.[1][2]
Sorafenib is a multi-kinase inhibitor that targets several key components of angiogenic signaling. It directly inhibits the Raf/MEK/ERK pathway, which is crucial for cell proliferation. Additionally, Sorafenib targets receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, -2, and -3, and the platelet-derived growth factor receptor (PDGFR).
Bevacizumab , in contrast, is a monoclonal antibody that does not directly inhibit intracellular signaling pathways. Instead, it functions by binding to and neutralizing vascular endothelial growth factor-A (VEGF-A), preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This effectively blocks the initiation of the VEGF signaling cascade.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
-
Preparation of Matrigel Plate: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium containing the test compounds (this compound, Sorafenib, or appropriate controls) at desired concentrations. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: After incubation, visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
HUVEC Wound Healing (Scratch) Assay
This assay measures the migration of endothelial cells, another critical component of angiogenesis.
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh EGM-2 containing the test compounds or controls.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time using the formula: [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat HUVECs with the test compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of phosphorylated proteins to their total protein counterparts.
References
Head-to-head comparison of synthetic versus natural D-Isofloridoside
For researchers and professionals in drug development, the source of a bioactive compound is a critical consideration. D-Isofloridoside, a galactosylglycerol (B43771) found in red algae, has garnered interest for its antioxidant and matrix metalloproteinase (MMP) inhibitory activities. This guide provides a head-to-head comparison of synthetic versus natural this compound, offering an objective look at their properties based on available data.
Quantitative Data Summary
A direct comparison of quantitative data for synthetic and natural this compound is challenging due to a lack of studies that analyze both forms in parallel. However, by synthesizing information from various sources on enzymatic synthesis and natural extraction, we can construct a comparative overview.
| Parameter | Synthetic this compound (Enzymatic) | Natural this compound (from Red Algae) | Key Considerations |
| Purity | Potentially high, but the primary output is often a mixture of D- and L-isomers, requiring further chiral separation. | High purity of the D-isomer can be achieved through chromatographic methods. | The presence of L-isofloridoside and other related compounds in both sources necessitates rigorous purification and analysis. |
| Yield/Conversion | Reported galactose conversion rates are around 23% in enzymatic synthesis.[1] | Varies depending on the species of red algae, season of harvest, and extraction method. | Optimization of both enzymatic reaction conditions and natural extraction protocols is crucial for maximizing yield. |
| Stereospecificity | Enzymatic synthesis using α-galactosidase typically produces a racemic mixture of D- and L-isofloridoside.[1] | Naturally occurring isofloridoside (B1213938) in red algae is predominantly the D-isomer. | For applications requiring the pure D-enantiomer, natural sources may be more direct, or synthetic mixtures will require chiral resolution. |
| Biological Activity | The biological activity of a synthetic mixture would depend on the activity of both D- and L-isomers. | The D-isomer has demonstrated antioxidant and anti-angiogenic properties. | It is crucial to evaluate the biological activity of the specific isomer relevant to the research. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound from different sources.
Protocol 1: Enzymatic Synthesis of Isofloridoside
This protocol describes a general method for the enzymatic synthesis of isofloridoside using α-galactosidase.
1. Reaction Setup:
-
Combine galactose and glycerol (B35011) in a suitable buffer (e.g., sodium phosphate (B84403) buffer).
-
Add α-galactosidase enzyme to the mixture. The specific enzyme and its concentration are critical parameters to be optimized.[1]
-
Incubate the reaction mixture at an optimal temperature and pH for the chosen enzyme, with constant agitation.[1]
2. Monitoring the Reaction:
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC).
3. Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction (e.g., by heat inactivation of the enzyme).
-
Purify the isofloridoside from the reaction mixture using techniques such as activated charcoal treatment followed by chromatography (e.g., silica (B1680970) gel column chromatography or preparative HPLC).[1]
4. Analysis:
-
Confirm the identity and purity of the synthesized isofloridoside using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Determine the ratio of D- and L-isomers using chiral chromatography.
Protocol 2: Extraction and Purification of Natural this compound from Red Algae
This protocol outlines a general procedure for extracting and purifying this compound from red algae.
1. Extraction:
-
Harvest and dry the red algae (e.g., Porphyra umbilicalis).
-
Extract the dried algal biomass with a suitable solvent, such as an ethanol/water mixture, often at an elevated temperature.
-
Filter the extract to remove solid plant material.
2. Initial Purification:
-
Concentrate the crude extract under reduced pressure.
-
Perform ion-exchange chromatography to remove charged molecules.
3. Chromatographic Separation:
-
Subject the partially purified extract to one or more rounds of HPLC for the separation of isofloridoside isomers. A combination of different column types (e.g., Sugar-Pak and amino-functionalized columns) can be effective.
-
Collect the fractions corresponding to this compound based on the retention time of a known standard.
4. Purity Assessment:
-
Analyze the purified this compound using analytical HPLC, LC-MS, and NMR to confirm its identity and determine its purity.
Protocol 3: Purity Determination by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for the quantification and identification of this compound.
1. Sample Preparation:
-
Dissolve a known amount of the purified this compound in a suitable solvent (e.g., water/acetonitrile mixture).
2. Chromatographic Conditions:
-
Use a suitable HPLC column (e.g., a C18 or an amino column).
-
Employ a mobile phase gradient appropriate for separating isofloridoside from potential impurities.
3. Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode.
-
Monitor for the characteristic [M-H]⁻ ion of isofloridoside (m/z 253).
-
For enhanced sensitivity and specificity, use selected reaction monitoring (SRM) by monitoring the fragmentation of the parent ion.
4. Quantification:
-
Generate a calibration curve using a certified standard of this compound.
-
Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.
Visualizing the Comparison Workflow
The following diagram illustrates a typical workflow for comparing synthetic and natural this compound.
Conclusion
The choice between synthetic and natural this compound depends heavily on the specific research application. Natural extraction offers a direct route to the biologically active D-isomer, though yields can be variable. Enzymatic synthesis presents a scalable alternative, but currently produces a mixture of isomers that necessitates further purification for stereospecific applications. For researchers, the critical takeaway is the importance of rigorous analytical characterization of their this compound source to ensure the purity and stereochemical integrity of the compound used in their studies. As synthesis techniques improve, particularly in stereoselective synthesis, the advantages of synthetic routes in terms of scalability and control may become more pronounced.
References
D-Isofloridoside: A Comparative Guide to its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the bioactivity data available for D-Isofloridoside, a natural compound isolated from marine red algae.[1][2] Its potential as a therapeutic agent is explored through a comparative look at its antioxidant, anti-inflammatory, and anti-angiogenic properties. This document summarizes key quantitative data, details experimental protocols for the cited bioassays, and visualizes the compound's mechanism of action on crucial signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its isomer, floridoside. This allows for a direct comparison of its potency in various biological assays.
| Bioactivity | Compound | Assay | Cell Line | Result | Reference |
| Anti-inflammatory | Floridoside | Nitric Oxide (NO) Production | BV-2 microglia | ~50% inhibition at 50 µM | [3][4][5][6] |
| Antioxidant | Floridoside derivative (1e) | Oxidative Burst | Human neutrophils | IC50 = 83 ± 7 µM | N/A |
| Anti-angiogenic | This compound | MMP-2/9 Activity | HT1080 & HUVEC cells | Qualitative Reduction | [1][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This protocol is based on the methodology used to assess the anti-inflammatory effects of floridoside on BV-2 microglia.[3][5]
-
Cell Culture: BV-2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound (or floridoside) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography)
This protocol is a standard method for assessing the activity of matrix metalloproteinases (MMPs) and is relevant to the reported inhibitory effects of this compound.[9][10][11][12]
-
Sample Preparation: Conditioned media from HT1080 or HUVEC cells treated with this compound are collected. The protein concentration of each sample is determined.
-
SDS-PAGE: Samples are mixed with a non-reducing sample buffer and loaded onto a 10% polyacrylamide gel co-polymerized with 1 mg/mL gelatin.
-
Electrophoresis: The gel is run at a constant voltage of 120V until the dye front reaches the bottom.
-
Renaturation and Development: The gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated overnight in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands is quantified using densitometry.
Western Blot Analysis of Signaling Pathways (PI3K/AKT, MAPK, NF-κB)
This protocol outlines the general steps for analyzing the effect of this compound on key signaling proteins.[13][14][15][16][17]
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., PI3K, AKT, p38, ERK, p65).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, inflammation, and angiogenesis.
Anti-Angiogenic Effects
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][8] Its mechanism of action involves the downregulation of pro-angiogenic factors and the inhibition of key signaling cascades in endothelial and cancer cells.
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and downstream PI3K/AKT and MAPK pathways.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound and its isomer are linked to their ability to suppress the production of inflammatory mediators. This is achieved by inhibiting key signaling pathways that regulate the expression of pro-inflammatory genes.
Caption: this compound reduces inflammation by inhibiting MAPK and NF-κB signaling pathways.
Conclusion
This compound, a galactosyl-glycerol derivative from red algae, demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anti-angiogenic properties. Its ability to modulate key signaling pathways such as PI3K/AKT, MAPK, and NF-κB underscores its therapeutic potential. While more quantitative data, particularly IC50 values for its direct antioxidant and MMP-inhibitory effects, are needed for a complete picture, the existing evidence strongly supports further investigation of this compound in the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Isofloridoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of D-Isofloridoside, a compound recognized for its activity in scavenging free radicals and inhibiting ROS expression.[1] Adherence to these guidelines is crucial for maintaining laboratory safety and regulatory compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 23202-76-8[2] |
| Molecular Formula | C9H18O8 |
| Molecular Weight | 254.24 g/mol |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal facility.[2] Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection.
-
Ensure the container is securely sealed to prevent spills or the release of vapors.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of chemical waste.
-
-
Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Follow the specific procedures outlined by your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.[2]
-
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated solids into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Experimental Protocols
The information provided in Safety Data Sheets and chemical disposal guidelines does not include detailed experimental protocols. The procedures outlined above are for the safe handling and disposal of this compound in a laboratory setting. For experimental use, researchers should develop specific protocols that are appropriate for their work and in compliance with their institution's safety policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of D-Isofloridoside for Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of D-Isofloridoside, a natural product with antioxidant properties.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 23202-76-8), a conservative approach to handling, based on general laboratory safety principles for chemical compounds of this nature, is strongly recommended.[1][]
Researchers, scientists, and drug development professionals should adhere to the following guidelines to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound in any form. The following table summarizes the recommended PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (powder) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood to avoid dust inhalation. |
| Preparing solutions | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood. |
| Transferring solutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or rubber gloves | Chemical-resistant apron or coveralls | Use a respirator with an appropriate particulate filter if dealing with a large spill of the solid. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[3]
2. Handling the Solid Compound:
-
Wear all prescribed PPE as detailed in the table above.
-
Avoid creating dust when handling the solid material.
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the powder.
-
Close the container tightly after use to prevent contamination and absorption of moisture.
3. Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation or work within a fume hood.[3]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is known.[4]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as liquid chemical waste.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain. [5]
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
